Product packaging for Ampreloxetine(Cat. No.:CAS No. 1227056-84-9)

Ampreloxetine

Cat. No.: B605500
CAS No.: 1227056-84-9
M. Wt: 321.3 g/mol
InChI Key: TZIALEBTHQWNAO-UHFFFAOYSA-N
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Description

Ampreloxetine is under investigation in clinical trial NCT03750552 (Clinical Effect of TD-9855 for Treating snOH in Subjects With Primary Autonomic Failure).
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.
a reuptake inhibitor of both serotonin and norepinephrine;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H18F3NO B605500 Ampreloxetine CAS No. 1227056-84-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1227056-84-9

Molecular Formula

C18H18F3NO

Molecular Weight

321.3 g/mol

IUPAC Name

4-[2-[(2,4,6-trifluorophenoxy)methyl]phenyl]piperidine

InChI

InChI=1S/C18H18F3NO/c19-14-9-16(20)18(17(21)10-14)23-11-13-3-1-2-4-15(13)12-5-7-22-8-6-12/h1-4,9-10,12,22H,5-8,11H2

InChI Key

TZIALEBTHQWNAO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=CC=C2COC3=C(C=C(C=C3F)F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TD-9855;  TD9855;  TD 9855;  Ampreloxetine; 

Origin of Product

United States

Foundational & Exploratory

Ampreloxetine's Engagement with the Norepinephrine Transporter: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Ampreloxetine (formerly TD-9855) is a novel, selective norepinephrine reuptake inhibitor (NRI) under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[1][2] Its therapeutic rationale is centered on the potentiation of residual sympathetic tone by blocking the norepinephrine transporter (NET), thereby increasing synaptic norepinephrine levels.[1][3] This document provides a detailed technical guide on the quantitative assessment of this compound's effect on NET occupancy, drawing from key preclinical and clinical studies.

Core Mechanism of Action

This compound functions by selectively binding to the norepinephrine transporter, inhibiting the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[3] This action leads to an increased concentration and prolonged effect of norepinephrine in the synapse, enhancing noradrenergic signaling.[3] In conditions like nOH, where there is impaired release of norepinephrine, this compound's ability to amplify the effect of remaining norepinephrine can help to improve vascular tone and mitigate blood pressure drops upon standing.[3][4]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_released NE NE_vesicle->NE_released Release NET Norepinephrine Transporter (NET) NE_released->NET Reuptake NE_synapse Increased NE Concentration This compound This compound This compound->NET Inhibition Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect Activation

Figure 1: Mechanism of Action of this compound at the Noradrenergic Synapse.

Quantitative Analysis of NET Occupancy

The relationship between this compound plasma concentration and brain NET occupancy has been quantified in humans using positron emission tomography (PET).

In Vitro Binding Affinity

Preclinical studies have established the binding affinity of this compound for human and rat norepinephrine and serotonin transporters.

TransporterSpeciesKi (nM)
NET Human 0.8
SERTHuman8.0
NET Rat 1.2
SERTRat12.0
Table 1: In Vitro Binding Affinities (Ki) of this compound.
Human PET Study Data

A Phase 1, open-label, single-dose PET study was conducted in healthy male volunteers to evaluate NET and SERT occupancy.

Oral Dose (mg)This compound Plasma Concentration (ng/mL)Mean NET Occupancy (%)Mean SERT Occupancy (%)
4->75% (projected steady state)<50% (projected steady state)
10->75%<50%
206.8-25 (± 8)
Table 2: this compound Dose, Plasma Concentration, and Transporter Occupancy.

The relationship between this compound plasma concentration and NET occupancy was characterized by an Emax model. An this compound plasma concentration of 1.2 ng/mL (95% CI 0.76–1.7 ng/mL) was predicted to result in 50% occupancy of brain NET.[5]

Experimental Protocols

In Vitro Binding Affinity Assay

Objective: To determine the in vitro binding affinity (Ki) of this compound for the human and rat norepinephrine (NET) and serotonin (SERT) transporters.

Methodology:

  • Cell Lines: HEK-293 cells stably expressing either the human or rat NET or SERT were used.

  • Radioligand: [3H]Nisoxetine for NET and [3H]Citalopram for SERT were used as the radioligands.

  • Assay Procedure:

    • Cell membranes were prepared from the respective cell lines.

    • Membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Non-specific binding was determined in the presence of a high concentration of a known inhibitor (e.g., desipramine for NET, imipramine for SERT).

    • After incubation, the membranes were harvested by rapid filtration, and the bound radioactivity was quantified using liquid scintillation counting.

  • Data Analysis:

    • The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) was determined by non-linear regression analysis of the competition binding data.

    • The Ki was calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Human PET Imaging for NET Occupancy

Objective: To quantify the occupancy of the norepinephrine transporter (NET) in the human brain by this compound using PET.

Methodology:

  • Study Population: Healthy male volunteers.

  • Radioligand: [(11)C]-(S,S)-methylreboxetine ([11C]MRB), a selective PET radioligand for NET.[6]

  • PET Scanner: A high-resolution PET scanner (e.g., HRRT) is typically used for such studies.

  • Study Design: A single-dose, open-label design was employed. Each subject underwent a baseline PET scan without this compound and a subsequent PET scan at a specified time after a single oral dose of this compound (4, 10, or 20 mg).

  • Imaging Protocol:

    • A transmission scan for attenuation correction was performed before the emission scan.

    • A bolus injection of [(11)C]MRB was administered intravenously.

    • Dynamic 3D PET data were acquired for 90 minutes.[6]

    • Arterial blood samples were collected throughout the scan to measure the concentration of the radioligand in plasma and its metabolites.

  • Data Analysis:

    • Regions of interest (ROIs) were defined on co-registered magnetic resonance images (MRIs), including the thalamus (high NET density) and caudate nucleus (low NET density, used as a reference region).[6]

    • The distribution volume (DV) of [(11)C]MRB in each ROI was calculated using a kinetic model (e.g., Logan graphical analysis).

    • The binding potential (BPND) was calculated as (DVtarget - DVreference) / DVreference.

    • NET occupancy was calculated as: Occupancy (%) = 100 * (BPND,baseline - BPND,post-dose) / BPND,baseline.

cluster_preparation Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Subject Healthy Volunteer Ampreloxetine_Admin Oral this compound Administration Subject->Ampreloxetine_Admin Radioligand_Injection IV Injection of [(11)C]MRB Ampreloxetine_Admin->Radioligand_Injection PET_Scan 90-minute Dynamic PET Scan Radioligand_Injection->PET_Scan Arterial_Sampling Arterial Blood Sampling PET_Scan->Arterial_Sampling Image_Reconstruction PET Image Reconstruction PET_Scan->Image_Reconstruction ROI_Definition ROI Definition (Thalamus, Caudate) Image_Reconstruction->ROI_Definition Kinetic_Modeling Kinetic Modeling (Distribution Volume) ROI_Definition->Kinetic_Modeling Occupancy_Calculation NET Occupancy Calculation Kinetic_Modeling->Occupancy_Calculation

Figure 2: Experimental Workflow for Human NET Occupancy PET Study.

Logical Relationship of Pharmacokinetics and Pharmacodynamics

The relationship between this compound's pharmacokinetics (plasma concentration) and its pharmacodynamics (NET occupancy) is crucial for dose selection and predicting therapeutic effects.

Dose This compound Dose PK Plasma Concentration Dose->PK Absorption, Distribution, Metabolism, Excretion PD NET Occupancy PK->PD Emax Model (EC50 = 1.2 ng/mL) Effect Clinical Effect (e.g., BP regulation) PD->Effect Pharmacological Response

References

Ampreloxetine: A Deep Dive into Preclinical Pharmacokinetics and Half-Life

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ampreloxetine (formerly TD-9855) is a novel, selective norepinephrine reuptake inhibitor (NRI) that has been investigated for the treatment of symptomatic neurogenic orthostatic hypotension (nOH). Understanding the pharmacokinetic (PK) profile and half-life of a drug candidate in preclinical animal models is a cornerstone of drug development, providing essential data for dose selection and prediction of human pharmacokinetics. This technical guide synthesizes the available information on the pharmacokinetics and half-life of this compound in animal models, based on publicly accessible data.

It is important to note that detailed quantitative pharmacokinetic data and specific experimental protocols for this compound in animal models are not extensively published in peer-reviewed literature. Much of the publicly available information comes from conference abstracts and is referenced in clinical study publications. The following information is a consolidation of the available data.

Core Pharmacokinetic Principles

The study of pharmacokinetics involves the characterization of a drug's absorption, distribution, metabolism, and excretion (ADME). These parameters determine the concentration of the drug in the body over time and are critical for establishing a drug's efficacy and safety profile. A generalized workflow for a preclinical pharmacokinetic study is outlined below.

cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Post-Dosing cluster_3 Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Rat, Dog) Baseline_Sampling Baseline Blood Sampling Animal_Acclimatization->Baseline_Sampling Health Assessment Drug_Administration This compound Administration (e.g., Oral, IV) Baseline_Sampling->Drug_Administration Proceed to Dosing Serial_Sampling Serial Blood Sampling (Defined Timepoints) Drug_Administration->Serial_Sampling Initiates Time course Plasma_Separation Plasma Separation Serial_Sampling->Plasma_Separation Sample Processing Bioanalysis Bioanalytical Method (e.g., LC-MS/MS) Plasma_Separation->Bioanalysis Quantification PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) Bioanalysis->PK_Modeling Concentration-Time Data Parameter_Determination Determination of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Determination Data Interpretation

Generalized Workflow for a Preclinical Pharmacokinetic Study.

This compound Pharmacokinetics in Animal Models: An Overview

While specific data tables cannot be constructed due to the lack of public information, the available literature suggests that this compound has been evaluated in standard preclinical species, such as rodents (rats) and non-rodents (dogs), which is a common practice in drug development.

A pivotal, though not fully published, preclinical study by Hegde et al. investigated the cardiovascular effects of this compound. This research is frequently cited in human clinical trial publications as the foundation for the drug's development. It is within these preclinical studies that the initial pharmacokinetic profiling would have been conducted.

The primary purpose of these preclinical PK studies would have been to:

  • Determine the basic pharmacokinetic parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

  • Assess dose proportionality.

  • Evaluate the bioavailability of the oral formulation.

  • Inform the design of toxicology and pharmacology studies.

  • Aid in the prediction of the human pharmacokinetic profile and efficacious dose.

Experimental Protocols

Detailed experimental protocols for this compound in animal models are not available in the public domain. However, a standard protocol for a single-dose pharmacokinetic study in a species like the rat would generally involve the following steps:

  • Animal Model: Male and female Sprague-Dawley or Wistar rats are commonly used.

  • Acclimatization: Animals are acclimated to the laboratory environment for a minimum of one week.

  • Housing: Animals are housed in controlled conditions (temperature, humidity, light-dark cycle) with free access to food and water.

  • Drug Formulation: this compound is formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage, intravenous injection).

  • Dose Administration: A specific dose of this compound is administered to a group of animals.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing via a cannulated vessel or through sparse sampling.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

  • Bioanalysis: The concentration of this compound in the plasma samples is determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine the key PK parameters.

Signaling Pathway of this compound

This compound's mechanism of action is the selective inhibition of the norepinephrine transporter (NET). This transporter is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, this compound increases the concentration and duration of action of norepinephrine in the synapse.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Release NE Release NE_Vesicle->NE_Release Nerve Impulse NE_Synapse Norepinephrine NE_Release->NE_Synapse NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor Binding Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect Signal Transduction This compound This compound This compound->NET Inhibition

Mechanism of Action of this compound at the Synapse.

Conclusion

The preclinical pharmacokinetic evaluation of this compound in animal models was a critical step in its development, providing the foundational data for its progression into human clinical trials. While the specific quantitative details of these studies are not broadly published, the successful advancement of this compound through clinical phases indicates that its preclinical profile was supportive of further development. The long half-life observed in humans (around 30-40 hours) suggests that the preclinical studies likely indicated a favorable duration of action. For researchers in the field, the lack of detailed public preclinical data for this compound highlights a common challenge in drug development, where much of this information remains proprietary. Future publications or regulatory summaries may eventually provide a more detailed quantitative insight into the pharmacokinetics and half-life of this compound in animal models.

Ampreloxetine: A Technical Guide to its Molecular Targets Beyond the Norepinephrine Transporter

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampreloxetine, also known as TD-9855, is a selective norepinephrine reuptake inhibitor (NRI) under investigation for the treatment of symptomatic neurogenic orthostatic hypotension (nOH).[1][2][3][4][5] Its primary mechanism of action is the blockade of the norepinephrine transporter (NET), which increases the synaptic concentration of norepinephrine.[1][3] While NET is its principal target, this compound also exhibits activity at the serotonin transporter (SERT), particularly at higher doses.[6] This technical guide provides an in-depth analysis of the molecular targets of this compound beyond NET, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Molecular Targets of this compound

This compound is a potent and selective inhibitor of the norepinephrine transporter.[1][3] Its selectivity for NET over the serotonin transporter (SERT) is a key feature of its pharmacological profile.

Quantitative Analysis of Transporter Inhibition

The following table summarizes the known quantitative data regarding the interaction of this compound with its primary and secondary molecular targets.

TargetParameterValueSpeciesReference
Norepinephrine Transporter (NET)In vivo occupancy (10 mg dose)> 75%Human[7]
Projected Plasma EC505.5 ng/mLHuman[8]
Serotonin Transporter (SERT)In vivo occupancy (10 mg dose)< 50%Human[7]
Projected Plasma EC5023.9 ng/mLHuman[8]

EC50: Half maximal effective concentration

Signaling Pathway of Norepinephrine Transporter Inhibition

The primary therapeutic effect of this compound is mediated through its inhibition of NET at sympathetic nerve terminals. This action leads to an increase in norepinephrine levels in the synaptic cleft, enhancing adrenergic signaling.

cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Effector Cell (e.g., Vascular Smooth Muscle) Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (Vesicular) Dopamine->NE_vesicle Dopamine β- Hydroxylase NE_cytosol Norepinephrine (Cytosolic) NE_vesicle->NE_cytosol Release MAO MAO NE_cytosol->MAO Metabolism NE_synapse Norepinephrine NE_cytosol->NE_synapse Exocytosis DHPG DHPG MAO->DHPG NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors (α1, β1) NE_synapse->Adrenergic_Receptor Binding Response Physiological Response (e.g., Vasoconstriction) Adrenergic_Receptor->Response Signal Transduction This compound This compound This compound->NET

Caption: Signaling pathway of this compound at the sympathetic neuroeffector junction.

Other Potential Molecular Targets

Beyond NET and SERT, there is limited publicly available information on the broader pharmacological profile of this compound. Preclinical studies with comprehensive receptor screening panels would be necessary to identify any other potential off-target interactions. Currently, no significant binding to other receptors, ion channels, or enzymes has been reported in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the clinical and preclinical assessment of this compound are often proprietary. However, based on the methodologies described in the published literature, the following sections outline the likely procedures for key experiments.

Measurement of Plasma Norepinephrine and DHPG

The clinical efficacy of this compound is often correlated with its ability to modulate plasma levels of norepinephrine (NE) and its metabolite, 3,4-dihydroxyphenylglycol (DHPG).[1][2] The standard method for these measurements is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) or electrochemical detection.

Objective: To quantify the concentrations of norepinephrine and DHPG in human plasma.

Materials:

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Refrigerated centrifuge

  • Solid-phase extraction (SPE) cartridges

  • HPLC-MS/MS system

  • Calibrators and internal standards

Procedure:

  • Blood Collection and Plasma Preparation: Whole blood is collected and centrifuged at low temperature to separate the plasma.

  • Sample Extraction: Plasma samples undergo solid-phase extraction to isolate and concentrate the catecholamines.

  • Chromatographic Separation: The extracted sample is injected into an HPLC system, where norepinephrine and DHPG are separated on a chromatography column.

  • Detection and Quantification: The separated analytes are detected and quantified by a mass spectrometer or an electrochemical detector. The concentrations are determined by comparing the signal to that of known standards.

start Start: Blood Sample Collection centrifugation Centrifugation to Separate Plasma start->centrifugation spe Solid-Phase Extraction of Plasma Sample centrifugation->spe hplc HPLC Separation spe->hplc ms MS/MS or Electrochemical Detection hplc->ms quantification Quantification of NE and DHPG ms->quantification end End: Concentration Data quantification->end

Caption: Workflow for the measurement of plasma norepinephrine and DHPG.

Norepinephrine Transporter (NET) Binding Assay

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor or transporter.

Objective: To determine the binding affinity (e.g., Ki or IC50) of this compound for the norepinephrine transporter.

Materials:

  • Cell membranes or tissues expressing NET

  • Radiolabeled ligand specific for NET (e.g., [3H]nisoxetine)

  • This compound at various concentrations

  • Scintillation counter

Procedure:

  • Incubation: Cell membranes expressing NET are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be calculated.

Serotonin Transporter (SERT) Uptake Assay

Neurotransmitter uptake assays measure the functional ability of a compound to inhibit the transport of a neurotransmitter into cells.

Objective: To determine the potency of this compound to inhibit serotonin uptake via the serotonin transporter.

Materials:

  • Cells expressing SERT (e.g., HEK293-hSERT cells)

  • Radiolabeled serotonin (e.g., [3H]5-HT) or a fluorescent substrate

  • This compound at various concentrations

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Pre-incubation: Cells expressing SERT are pre-incubated with varying concentrations of this compound.

  • Uptake Initiation: Radiolabeled or fluorescent serotonin is added to initiate the uptake process.

  • Uptake Termination: After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer.

  • Quantification: The amount of serotonin taken up by the cells is quantified by measuring the radioactivity or fluorescence.

  • Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the serotonin uptake (IC50).

start Start: Cells Expressing Transporter preincubation Pre-incubation with This compound start->preincubation uptake Addition of Labeled Neurotransmitter preincubation->uptake termination Termination of Uptake uptake->termination quantification Quantification of Internalized Neurotransmitter termination->quantification analysis IC50 Determination quantification->analysis end End: Inhibitory Potency analysis->end

Caption: General workflow for a neurotransmitter uptake assay.

Conclusion

This compound's primary molecular target is the norepinephrine transporter, with secondary activity at the serotonin transporter. The quantitative data available indicate a significant selectivity for NET over SERT at therapeutic doses. While the broader off-target profile of this compound has not been extensively reported in the public domain, its known interactions with these two key monoamine transporters are central to its therapeutic potential and side-effect profile. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other novel compounds targeting the norepinephrine and serotonin transport systems. Further research into the comprehensive pharmacological profile of this compound will be crucial for a complete understanding of its mechanism of action and for optimizing its clinical application.

References

Methodological & Application

Ampreloxetine for In-Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ampreloxetine (also known as TD-9855), a selective norepinephrine reuptake inhibitor (NRI), for use in in-vivo research studies. The information is compiled from publicly available clinical and preclinical data to guide researchers in designing and executing their experiments.

Introduction

This compound is a potent and long-acting inhibitor of the norepinephrine transporter (NET), with a lesser affinity for the serotonin transporter (SERT).[1][2] Its primary mechanism of action involves blocking the reuptake of norepinephrine from the synaptic cleft, thereby increasing its availability to act on adrenergic receptors.[3] This pharmacological action makes it a valuable tool for investigating the role of the norepinephrine system in various physiological and pathological processes.

Developed by Theravance Biopharma, this compound has been extensively studied in humans for the treatment of neurogenic orthostatic hypotension (nOH).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] These clinical studies provide a wealth of information on its pharmacokinetics and pharmacodynamics, which can be valuable for designing preclinical in-vivo experiments.

Mechanism of Action

This compound selectively inhibits the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By blocking NET, this compound increases the concentration and prolongs the duration of action of norepinephrine in the synapse. This leads to enhanced activation of adrenergic receptors on postsynaptic cells. In preclinical studies involving rats, TD-9855 demonstrated engagement of both NET and the serotonin transporter (SERT) in the spinal cord.[2]

Ampreloxetine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE Norepinephrine (NE) NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) NET->NE_Vesicle NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding & Activation This compound This compound This compound->NET Inhibition

Figure 1: Mechanism of action of this compound.

Quantitative Data

Clinical Dosage and Pharmacokinetics (Human)
ParameterValueSpeciesRoute of AdministrationReference
Clinical Dose 10 mg, once dailyHumanOral[14]
Terminal Half-life 30-40 hoursHumanOral[4][6]
Time to Steady State ~6 daysHumanOral[1]
Peak Plasma Concentration (Tmax) 6-9 hoursHumanOral
Pharmacodynamics (Human & Rat)
ParameterValueSpeciesKey FindingReference
Norepinephrine (NE) Increase 71% increase in plasma NEHumanDemonstrates target engagement
DHPG Decrease 22% decrease in plasma DHPGHumanIndicates reduced NE metabolism
NET Engagement (EC50) 11.7 ng/mL (plasma)RatQuantifies in-vivo potency[2]
SERT Engagement (EC50) 50.8 ng/mL (plasma)RatShows selectivity for NET over SERT[2]

Experimental Protocols

The following are generalized protocols for in-vivo studies based on the known pharmacology of this compound. Researchers should adapt these protocols to their specific animal models and experimental questions.

Formulation and Administration
  • Formulation: For oral administration in rodents, this compound hydrochloride can be dissolved in a suitable vehicle such as sterile water, saline, or a 0.5% methylcellulose solution. The final concentration should be calculated to allow for an appropriate administration volume (e.g., 5-10 mL/kg for rats).

  • Route of Administration: Oral gavage is the most common and clinically relevant route of administration. Intraperitoneal or intravenous injections may also be considered for specific experimental needs, though formulation adjustments may be necessary.

In-Vivo Pharmacodynamic Assessment in Rodents

This protocol outlines a potential experiment to assess the pharmacodynamic effects of this compound on plasma catecholamine levels in rats.

Objective: To determine the effect of this compound on plasma norepinephrine and its metabolite, 3,4-dihydroxyphenylglycol (DHPG), in a rodent model.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., 0.5% methylcellulose)

  • Male Sprague-Dawley rats (250-300g)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA tubes, catheters)

  • Centrifuge

  • ELISA or HPLC-based assay for norepinephrine and DHPG

Procedure:

  • Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with water available ad libitum.

  • Grouping: Randomly assign animals to treatment groups (e.g., vehicle, this compound at various doses). A minimum of 6-8 animals per group is recommended.

  • Baseline Blood Collection: Collect a baseline blood sample from each animal.

  • Drug Administration: Administer this compound or vehicle via oral gavage.

  • Post-dose Blood Collection: Collect blood samples at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Catecholamine Analysis: Measure norepinephrine and DHPG concentrations in plasma samples using a validated assay.

Pharmacodynamic_Assessment_Workflow Acclimation Animal Acclimation Fasting Overnight Fasting Acclimation->Fasting Grouping Randomization into Treatment Groups Fasting->Grouping Baseline_Blood Baseline Blood Sample Collection Grouping->Baseline_Blood Administration Oral Administration of This compound or Vehicle Baseline_Blood->Administration Postdose_Blood Time-course Blood Sample Collection Administration->Postdose_Blood Plasma_Prep Plasma Preparation and Storage Postdose_Blood->Plasma_Prep Analysis Norepinephrine and DHPG Analysis Plasma_Prep->Analysis Data_Analysis Data Analysis and Interpretation Analysis->Data_Analysis

Figure 2: Workflow for in-vivo pharmacodynamic assessment.

Logical Relationships in Preclinical to Clinical Translation

The development of this compound followed a logical progression from preclinical observations to clinical validation. Understanding this pathway is crucial for researchers aiming to investigate novel compounds with similar mechanisms.

Preclinical_to_Clinical_Translation cluster_preclinical Preclinical Research cluster_clinical Clinical Development In_Vitro In-vitro NET Binding Affinity In_Vivo_Animal In-vivo Animal Models (e.g., Rat Studies) In_Vitro->In_Vivo_Animal Identifies Lead Compound PK_PD Pharmacokinetic/ Pharmacodynamic Modeling In_Vivo_Animal->PK_PD Provides In-vivo Data Phase_I Phase I (Safety & PK in Healthy Volunteers) PK_PD->Phase_I Informs First-in-human Dose Selection Phase_II Phase II (Efficacy & Dose-finding in Patients) Phase_I->Phase_II Confirms Safety & PK Phase_III Phase III (Confirmatory Efficacy & Safety) Phase_II->Phase_III Establishes Proof-of-concept & Optimal Dose

Figure 3: Logical flow from preclinical to clinical studies.

Conclusion

This compound is a valuable research tool for investigating the noradrenergic system. While detailed preclinical protocols are not extensively published, the available clinical data provides a strong foundation for designing in-vivo experiments in animal models. Researchers should begin with dose-range finding studies, guided by the human clinical dose and the limited preclinical pharmacodynamic data, to establish effective and well-tolerated doses for their specific research questions. Careful monitoring of cardiovascular parameters is recommended, given the drug's mechanism of action.

References

Application Notes and Protocols: Long-Term Administration of Ampreloxetine in Chronic Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampreloxetine (TD-9855) is an investigational, once-daily, selective norepinephrine reuptake inhibitor (NRI) currently in late-stage clinical development for the treatment of symptomatic neurogenic orthostatic hypotension (nOH) in patients with multiple system atrophy (MSA).[1][2] nOH is a debilitating manifestation of several neurodegenerative diseases, characterized by a significant drop in blood pressure upon standing, leading to dizziness, lightheadedness, and an increased risk of falls.[1] this compound's mechanism of action, which involves blocking the norepinephrine transporter (NET), aims to increase the availability of norepinephrine at the neurovascular junction, thereby enhancing vasoconstriction and improving orthostatic tolerance.[3][4]

These application notes provide a summary of quantitative data from clinical trials, detailed experimental protocols for both preclinical and clinical evaluation, and visualizations of key pathways and workflows relevant to the long-term administration of this compound in chronic disease models.

Signaling Pathway of this compound

This compound is a selective inhibitor of the norepinephrine transporter (NET), which is primarily located on the presynaptic membrane of noradrenergic neurons.[3] By blocking NET, this compound prevents the reuptake of norepinephrine from the synaptic cleft, leading to an accumulation of norepinephrine and enhanced activation of adrenergic receptors on postsynaptic cells, such as vascular smooth muscle cells. This enhanced signaling results in increased vasoconstriction and a subsequent rise in blood pressure, which is particularly beneficial in counteracting the effects of nOH.[5][6]

Ampreloxetine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (e.g., Vascular Smooth Muscle) presynaptic_neuron Noradrenergic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_release NE_vesicle->NE_release Action Potential NE_synapse Norepinephrine (NE) NE_release->NE_synapse NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake adrenergic_receptor Adrenergic Receptor NE_synapse->adrenergic_receptor Binds to vasoconstriction Vasoconstriction & Increased Blood Pressure adrenergic_receptor->vasoconstriction This compound This compound This compound->NET Inhibits

Caption: Mechanism of action of this compound.

Quantitative Data from Clinical Studies

The following tables summarize key quantitative data from clinical trials investigating the long-term administration of this compound in patients with nOH due to MSA.

Table 1: Efficacy of this compound in Patients with MSA (REDWOOD Study Subgroup Analysis) [7][8]

Outcome MeasureThis compound (n=20)Placebo (n=20)Mean Difference (95% CI)p-value
Change in OHSA Composite Score at Week 6StableWorsened-1.60.0056
Change in OHDAS Item 1 (Walking) at Week 6StableWorsened-2.00.0147
Change in 3-minute Standing Systolic BP (mmHg)5.6 ± 4.14 (SE)-10.0 ± 4.45 (SE)15.6<0.05
Odds Ratio of Treatment Failure--0.28 (0.05, 1.22)-

Table 2: Pharmacodynamic Effects of this compound (Phase 2 Study) [9][10]

BiomarkerChange from Baselinep-value
Plasma Norepinephrine (NE)↑ 71%< 0.005
Plasma 3,4-dihydroxyphenylglycol (DHPG)↓ 22%< 0.05
NE:DHPG RatioSignificantly Increased< 0.001

Experimental Protocols

Preclinical Evaluation in an Animal Model of Orthostatic Hypotension

This protocol describes a representative study to evaluate the long-term efficacy of this compound in a rat model of orthostatic hypotension induced by an alpha-adrenergic antagonist.

1. Animal Model and Induction of Orthostatic Hypotension:

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Induction: Administer prazosin (an alpha-1 adrenergic antagonist) at a dose of 1 mg/kg, intraperitoneally (i.p.), 30 minutes prior to orthostatic challenge to induce a state of orthostatic intolerance.

2. Experimental Groups:

  • Group 1: Vehicle control (e.g., saline) + Prazosin

  • Group 2: this compound (e.g., 10 mg/kg, oral gavage) + Prazosin

  • Group 3: this compound (e.g., 30 mg/kg, oral gavage) + Prazosin

3. Long-Term Administration:

  • Administer this compound or vehicle daily for 4 weeks.

4. Orthostatic Challenge (Tilt-Table Test):

  • Perform a tilt-table test at baseline (before treatment) and weekly throughout the 4-week treatment period.

  • Anesthetize rats (e.g., with a combination of ketamine and xylazine).

  • Insert a catheter into the femoral artery for continuous blood pressure monitoring.

  • Secure the rat to a tilt table in a supine position.

  • After a stabilization period, tilt the table to a 60-degree head-up position for 10 minutes.

  • Record mean arterial pressure (MAP) and heart rate (HR) continuously.

5. Outcome Measures:

  • Primary: Change in MAP in response to the tilt challenge.

  • Secondary: Change in HR, and assessment of autonomic reflex function.

6. Workflow Diagram:

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Long-Term Treatment (4 Weeks) cluster_testing Weekly Orthostatic Challenge cluster_analysis Data Analysis animal_model Acclimatize Sprague-Dawley Rats group_allocation Randomize into Experimental Groups animal_model->group_allocation daily_dosing Daily Oral Gavage: Vehicle or this compound group_allocation->daily_dosing prazosin_admin Administer Prazosin (i.p.) daily_dosing->prazosin_admin Weekly anesthesia Anesthetize Rat prazosin_admin->anesthesia instrumentation Catheterize Femoral Artery anesthesia->instrumentation tilt_test Perform 60° Head-Up Tilt-Table Test instrumentation->tilt_test data_collection Record MAP and HR tilt_test->data_collection outcome_analysis Analyze Changes in MAP and HR over the 4-week period data_collection->outcome_analysis

Caption: Preclinical experimental workflow.

Clinical Trial Protocol: Randomized Withdrawal Study (Based on CYPRESS and REDWOOD studies)[7][11][12]

This protocol outlines a typical Phase 3 clinical trial design for evaluating the long-term efficacy and safety of this compound in patients with nOH due to MSA.

1. Study Design: A multicenter, randomized, double-blind, placebo-controlled withdrawal study.

2. Patient Population: Patients aged 18-80 years with a diagnosis of MSA and symptomatic nOH.

3. Study Periods:

  • Screening Period (up to 4 weeks): Assess eligibility criteria, obtain informed consent, and collect baseline data.

  • Open-Label Treatment Period (12-20 weeks): All patients receive this compound (e.g., 10 mg once daily). Responders are identified based on predefined criteria (e.g., improvement in OHSA score).

  • Randomized Withdrawal Period (6-8 weeks): Responders are randomized in a 1:1 ratio to either continue this compound or switch to a placebo.

  • Long-Term Extension Period (up to 104 weeks): Patients who complete the randomized withdrawal period may be eligible to receive open-label this compound.

4. Key Assessments:

  • Efficacy:

    • Orthostatic Hypotension Symptom Assessment (OHSA) composite score.

    • Orthostatic Hypotension Daily Activities Scale (OHDAS).

    • Orthostatic vital signs (blood pressure and heart rate measurements in supine and standing positions).

  • Safety:

    • Adverse event monitoring.

    • Electrocardiograms (ECGs).

    • Laboratory safety tests.

5. Statistical Analysis:

  • The primary efficacy endpoint is typically the change from randomization baseline in the OHSA composite score at the end of the randomized withdrawal period.

  • Analysis is performed using a mixed model for repeated measures (MMRM).

6. Workflow Diagram:

Clinical_Trial_Workflow start Patient Screening (up to 4 weeks) open_label Open-Label this compound (12-20 weeks) start->open_label responder_assessment Assess for Response open_label->responder_assessment randomization Randomization (1:1) responder_assessment->randomization Responders a Discontinue responder_assessment->a Non-Responders group_this compound Continue this compound (6-8 weeks) randomization->group_this compound group_placebo Switch to Placebo (6-8 weeks) randomization->group_placebo end_of_withdrawal End of Randomized Withdrawal Period group_this compound->end_of_withdrawal group_placebo->end_of_withdrawal long_term_extension Long-Term Extension (Optional, up to 104 weeks) end_of_withdrawal->long_term_extension

Caption: Clinical trial workflow diagram.

Conclusion

The long-term administration of this compound shows promise in the management of nOH, a chronic and debilitating condition. The data from clinical trials suggest a durable effect on symptom improvement and orthostatic blood pressure. The provided protocols offer a framework for the continued investigation of this compound and other selective norepinephrine reuptake inhibitors in both preclinical and clinical settings. Further research is warranted to fully elucidate the long-term safety and efficacy profile of this compound and its potential application in other chronic diseases characterized by autonomic dysfunction.

References

Troubleshooting & Optimization

Managing Ampreloxetine-induced supine hypertension in research subjects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential side effects during clinical studies involving ampreloxetine, with a specific focus on the management of supine hypertension.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an investigational, selective norepinephrine reuptake inhibitor (NRI).[1][2][3] It is being developed for the treatment of symptomatic neurogenic orthostatic hypotension (nOH), a condition where blood pressure drops upon standing.[4][5] By blocking the norepinephrine transporter (NET), this compound increases the concentration of norepinephrine in the synaptic cleft, which enhances vasoconstriction and helps to maintain blood pressure in the upright position.[1][6]

Q2: Is supine hypertension a common side effect of this compound?

Based on available clinical trial data, this compound has shown a minimal effect on supine blood pressure and is generally well-tolerated.[1][2][7] Several studies have reported no significant signal for worsening of supine hypertension.[5][8][9][10] However, hypertension has been reported as an adverse event in a small number of participants in an open-label extension phase of a study.[1] Therefore, while not common, monitoring for supine hypertension is a necessary precaution in clinical trials.

Q3: What is the typical dose range for this compound in clinical research?

In clinical trials, this compound has been studied at various doses, with ascending-dose trials ranging from 1 mg to 20 mg.[1][2] In a 20-week open-label extension, the median dose was 10 mg.[1][2] The dose can be adjusted based on the participant's response and tolerance.

Q4: Has this compound received FDA approval?

As of the latest information, this compound is an investigational drug and has not yet received FDA approval.[11] It has been granted Orphan Drug Designation by the FDA for the treatment of symptomatic nOH in patients with multiple system atrophy (MSA).[12][13][14] A New Drug Application (NDA) submission is anticipated in early 2026, pending successful phase 3 trial results.[4]

Troubleshooting Guide: Managing this compound-Induced Supine Hypertension

This guide provides a step-by-step approach for managing supine hypertension should it occur in a research subject participating in an this compound clinical trial.

Issue: A research subject develops supine hypertension after initiating or titrating this compound.

Step 1: Confirm the Diagnosis

  • Action: Measure the subject's blood pressure in the supine position after at least 5-10 minutes of rest. Repeat the measurement to ensure accuracy.

  • Criteria for Supine Hypertension: While trial protocols will have specific definitions, supine hypertension is generally defined as a systolic blood pressure ≥140 mmHg or a diastolic blood pressure ≥90 mmHg while lying down.[8]

Step 2: Assess for Symptoms

  • Action: Inquire if the subject is experiencing any symptoms associated with hypertension, such as headache, blurred vision, dizziness, or chest pain.

  • Rationale: The presence of symptoms may indicate a more urgent need for intervention.

Step 3: Review Concomitant Medications

  • Action: Carefully review the subject's current medication list, including any over-the-counter drugs or supplements.

  • Rationale: Other medications could be contributing to or exacerbating hypertension.

Step 4: Implement Dose Adjustment Protocol

  • Action: If supine hypertension is confirmed, the following dose adjustment strategy, as suggested by clinical trial protocols, should be considered.[1]

    • Temporarily Discontinue this compound: Stop the administration of this compound for a period of 3 days.

    • Monitor Blood Pressure: Continue to monitor the subject's supine and standing blood pressure during this washout period.

    • Restart at a Lower Dose: If supine blood pressure returns to an acceptable level, restart this compound at 50% of the previous dose.

    • Gradual Titration: If a higher dose is required for efficacy, titrate upwards slowly, with frequent monitoring of supine blood pressure.

Step 5: Consider Non-Pharmacological Interventions

  • Action: Advise the subject on non-pharmacological strategies to manage supine hypertension, especially at night.

  • Examples:

    • Elevating the head of the bed by 30-45 degrees.

    • Avoiding large meals close to bedtime.

    • Ensuring adequate hydration during the day but limiting fluids before sleep.

Step 6: Evaluate for Rescue Medication (if necessary)

  • Action: If supine hypertension is severe or symptomatic and does not resolve with dose reduction, consult the study's medical monitor to discuss the potential use of short-acting antihypertensive medication.

  • Note: The choice of medication should be guided by the clinical trial protocol and the subject's overall clinical status.

Data on this compound and Blood Pressure

The following table summarizes findings from a phase 2 clinical trial regarding the effect of this compound on blood pressure.

ParameterThis compound GroupPlacebo GroupLeast Square Mean Difference (95% CI)P-value
Change in Seated Systolic BP (4h post-dose) +15.7 mmHg-14.2 mmHg29.9 mmHg (7.6–52.3)0.0112
Change in Standing Systolic BP Increased---
Effect on Supine Blood Pressure Minimal change observed throughout treatment---

Data from a phase 2, double-blind, randomized, placebo-controlled study (Part B).[1][2]

Experimental Protocols

Protocol 1: Monitoring for Supine Hypertension

  • Baseline Assessment: Prior to the first dose of this compound, obtain at least three supine blood pressure measurements after the subject has been resting in a supine position for a minimum of 10 minutes. Record the average.

  • Post-Dose Monitoring: At each study visit, measure supine blood pressure at pre-dose and at specified time points post-dose (e.g., 4 hours) as defined in the study protocol.

  • Home Monitoring: If feasible and specified in the protocol, provide subjects with a validated home blood pressure monitor and instructions to measure and record their supine blood pressure in the evening before sleep and in the morning upon waking.

  • Data Review: Regularly review all supine blood pressure readings. Any significant increase from baseline or readings exceeding the protocol-defined threshold for supine hypertension should trigger the troubleshooting workflow.

Protocol 2: Dose De-escalation for Supine Hypertension

  • Confirmation: Confirm supine hypertension with at least two separate measurements taken 5-10 minutes apart.

  • Withhold Investigational Product: Immediately instruct the subject to withhold the next dose of this compound.

  • Washout Period: Institute a 72-hour washout period during which the subject does not take this compound.

  • Blood Pressure Monitoring: During the washout period, monitor the subject's supine blood pressure at least once daily.

  • Re-initiation Criteria: If supine blood pressure returns to a level deemed safe by the investigator and within the limits set by the protocol, the subject may be eligible to restart the investigational product.

  • Dose Reduction: Restart this compound at 50% of the dose that was associated with the development of supine hypertension.

  • Follow-up: Increase the frequency of blood pressure monitoring for the first week after restarting at the lower dose. Any subsequent dose increases should be done with caution and in small increments.

Visualizations

ampreloxetine_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron NE Norepinephrine Postsynaptic_Receptor Adrenergic Receptor NE->Postsynaptic_Receptor Binds to NET Norepinephrine Transporter (NET) NE->NET Vasoconstriction Vasoconstriction Postsynaptic_Receptor->Vasoconstriction Activates NE_Vesicle NE Vesicles NE_Vesicle->NE Release This compound This compound This compound->NET Blocks

Caption: Mechanism of action of this compound in the synaptic cleft.

troubleshooting_workflow start Supine Hypertension Suspected confirm Confirm with Repeated Measurements start->confirm assess Assess for Symptoms confirm->assess review_meds Review Concomitant Medications assess->review_meds dose_adj Implement Dose Adjustment Protocol review_meds->dose_adj stop_drug Stop this compound for 3 Days dose_adj->stop_drug Yes non_pharm Advise Non-Pharmacological Interventions dose_adj->non_pharm No rescue Consider Rescue Medication dose_adj->rescue Severe/Symptomatic monitor Monitor BP stop_drug->monitor restart Restart at 50% of Previous Dose monitor->restart end Resolution restart->end non_pharm->end end_fail Contact Medical Monitor rescue->end_fail logical_relationship cluster_detection Detection cluster_management Management cluster_outcome Outcome Monitoring Regular BP Monitoring (Supine & Standing) Threshold Exceeds Protocol-Defined Hypertension Threshold Monitoring->Threshold Dose_Modification Dose Interruption and Reduction Threshold->Dose_Modification Resolution Blood Pressure Normalization Dose_Modification->Resolution NonPharm_Intervention Non-Pharmacological Strategies NonPharm_Intervention->Resolution Pharmacological_Intervention Rescue Medication (if severe) Pharmacological_Intervention->Resolution Continuation Continue Trial at Adjusted Dose Resolution->Continuation

References

Technical Support Center: Optimizing Ampreloxetine Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the administration time of ampreloxetine for maximal efficacy in experimental settings. The information is derived from publicly available clinical trial data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended administration time for this compound in clinical research?

A1: In published clinical trials, this compound has been administered as a once-daily oral dose in the morning.[1][2][3] This dosing schedule is supported by its long plasma half-life of 30–40 hours, which allows for sustained drug concentrations over a 24-hour period.[1][4]

Q2: When is the peak plasma concentration (Tmax) of this compound expected to occur?

A2: Peak plasma concentrations of this compound are typically observed between 6 to 9 hours after oral administration.[2][3] Researchers should consider this timeframe when scheduling efficacy assessments that are expected to correlate with maximum drug exposure.

Q3: How does the timing of administration relate to the peak effects on blood pressure?

A3: While peak plasma concentration is at 6-9 hours, studies have shown significant effects on blood pressure earlier. For instance, a notable increase in seated systolic blood pressure was observed 4 hours after this compound administration.[1][5] The pressor effect of this compound is more pronounced in the upright (standing) position compared to the supine position.[1]

Q4: Should this compound be administered with food?

A4: To avoid the confounding effects of postprandial hypotension, clinical studies have administered this compound in the morning, and participants were given a standardized low-carbohydrate meal.[1]

Q5: How long does it take for this compound to reach steady-state plasma concentrations?

A5: Following once-daily dosing, steady-state plasma concentrations of this compound are generally achieved by day 6 of administration, with some studies indicating steady state by two weeks.[3][6] This is an important consideration for the duration of washout periods and the timing of steady-state efficacy assessments.

Troubleshooting Guide

Issue: High variability in blood pressure response among subjects.

  • Possible Cause: Inconsistent timing of this compound administration relative to blood pressure measurements.

  • Recommendation: Standardize the administration time (e.g., 8:00 AM daily) and the schedule of blood pressure assessments.[2] Given the Tmax of 6-9 hours, consider scheduling primary endpoint measurements in the mid-afternoon to capture peak effect.

Issue: Minimal or no significant improvement in orthostatic hypotension symptoms.

  • Possible Cause 1: The patient population may not be responsive. Clinical data suggests that the benefit of this compound in neurogenic orthostatic hypotension is largely driven by patients with Multiple System Atrophy (MSA).[7][8]

  • Recommendation 1: Stratify the study population by the underlying cause of neurogenic orthostatic hypotension.

  • Possible Cause 2: Insufficient duration of treatment to reach steady-state.

  • Recommendation 2: Ensure the treatment period is adequate for this compound to reach steady-state concentrations (at least 14 days).[3][6]

Issue: Observing significant supine hypertension.

  • Possible Cause: While this compound has shown minimal effect on supine blood pressure, individual responses can vary.[1][5]

  • Recommendation: Implement 24-hour ambulatory blood pressure monitoring to assess the impact on nocturnal and supine blood pressure.[9] Ensure that stopping criteria for excessive supine blood pressure (e.g., >180/110 mmHg) are in place.[2]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueReference(s)
Half-life (t½) 30–40 hours[1][4]
Time to Peak Plasma Concentration (Tmax) 6–9 hours[2][3]
Time to Steady State ~2 weeks[3]
Dosing Frequency Once daily[9][10]
Recommended Dose in nOH trials 10 mg[1][9][10]

Table 2: Efficacy of this compound on Blood Pressure and Symptoms

Efficacy EndpointResultTiming of AssessmentReference(s)
Seated Systolic Blood Pressure Increased by 15.7 mmHg4 hours post-dose[1][5]
Standing Systolic Blood Pressure Increased by 11 ± 12 mmHgAfter 4 weeks of treatment[1][5]
Dizziness/Lightheadedness (OHSA item 1) Improved by 3.1 ± 3.0 pointsAfter 20 weeks of treatment[1]

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on Orthostatic Blood Pressure

  • Subject Preparation: Subjects should be instructed to maintain a stable fluid intake (1.5–2 L/day) and consume a standardized low-carbohydrate breakfast before morning dosing.[3]

  • Dose Administration: Administer a single oral dose of 10 mg this compound at a consistent time each morning (e.g., 8:00 AM).[2]

  • Blood Pressure Monitoring:

    • Obtain baseline supine, seated, and standing blood pressure and heart rate measurements prior to dosing.

    • For orthostatic vital signs, have the patient rest in a supine position for at least 10 minutes before measuring blood pressure and heart rate.

    • Have the patient stand, and measure blood pressure and heart rate at 1, 3, 5, and 10 minutes of standing.[11]

    • Repeat orthostatic vital sign assessments at 4, 7, 9, and 12 hours post-dose to capture the pharmacodynamic response around the Tmax.[2]

Protocol 2: Evaluation of Symptomatic Improvement with this compound

  • Patient-Reported Outcome Measures: Utilize validated questionnaires such as the Orthostatic Hypotension Symptom Assessment (OHSA) and the Orthostatic Hypotension Daily Activity Scale (OHDAS).[7][12]

  • Baseline Assessment: Administer the OHSA and OHDAS questionnaires to subjects prior to the first dose of this compound to establish a baseline.

  • Follow-up Assessments: Re-administer the questionnaires at regular intervals throughout the study (e.g., weekly for the first month, then monthly) to assess changes in symptom severity and daily activities.[13]

Mandatory Visualizations

cluster_0 This compound Signaling Pathway This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits SynapticCleft Synaptic Cleft NET->SynapticCleft Blocks Reuptake of NE from NE Norepinephrine (NE) SynapticCleft->NE Increased NE Concentration in PostsynapticNeuron Postsynaptic Neuron AdrenergicReceptors Adrenergic Receptors NE->AdrenergicReceptors Binds to Vasoconstriction Vasoconstriction AdrenergicReceptors->Vasoconstriction Activates cluster_1 Experimental Workflow for Efficacy Assessment Screening Subject Screening (nOH Diagnosis) Baseline Baseline Assessment (BP, OHSA, OHDAS) Screening->Baseline Dosing Once-Daily Morning This compound (10 mg) Baseline->Dosing PK_PD Pharmacokinetic/ Pharmacodynamic Sampling Dosing->PK_PD Post-dose Efficacy Efficacy Assessments (BP at 4, 7, 9, 12h; Weekly OHSA/OHDAS) Dosing->Efficacy Post-dose Analysis Data Analysis PK_PD->Analysis Efficacy->Analysis cluster_2 Logical Relationship of Administration and Efficacy Admin Morning Administration (Once Daily) Absorption Oral Absorption Admin->Absorption LongHalfLife Long Half-Life (30-40 hours) Admin->LongHalfLife PlasmaConc Peak Plasma Concentration (6-9 hours post-dose) Absorption->PlasmaConc EfficacyWindow Optimal Efficacy Window (Mid-day to Evening) PlasmaConc->EfficacyWindow Leads to SymptomRelief Maximal Symptom Relief (e.g., reduced dizziness upon standing) EfficacyWindow->SymptomRelief Results in SustainedEffect Sustained Effect (24-hour coverage) LongHalfLife->SustainedEffect Enables

References

Drug-drug interaction potential of Ampreloxetine with common lab reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guides regarding the in vitro drug-drug interaction (DDI) potential of Ampreloxetine, with a focus on interactions with common laboratory reagents and systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound and which enzymes are involved?

This compound's elimination is primarily driven by metabolism, with less than 5% of the drug recovered unchanged in urine and feces. Population pharmacokinetic modeling has identified Cytochrome P450 1A2 (CYP1A2) as the key enzyme responsible for its elimination.[1][2] The influence of CYP2D6 phenotype on this compound exposure has been shown to be not clinically meaningful.[1][2][3]

Q2: What is the known drug-drug interaction (DDI) potential of this compound via CYP enzymes?

Given that CYP1A2 is the key metabolic pathway, this compound has a theoretical potential to interact with strong inhibitors or inducers of this enzyme.[2] For example, co-administration with a potent CYP1A2 inhibitor (e.g., fluvoxamine) could potentially increase this compound plasma concentrations, while co-administration with a CYP1A2 inducer (e.g., cigarette smoke) could decrease its exposure.[2] As of current knowledge, specific clinical DDI studies with CYP1A2 modulators are planned but results are not yet published.[2]

Q3: Is this compound a likely substrate or inhibitor of major drug transporters like P-glycoprotein (P-gp)?

Publicly available data on this compound's interaction with specific drug transporters such as P-glycoprotein (P-gp, MDR1), Breast Cancer Resistance Protein (BCRP), or Organic Anion Transporting Polypeptides (OATPs) is limited. Standard in vitro screening using models like Caco-2 cell monolayers is necessary to determine if this compound is a substrate or inhibitor of these transporters. A detailed protocol for this assessment is provided below.

Q4: How can common lab solvents like Dimethyl Sulfoxide (DMSO) affect in vitro DDI assays with this compound?

Dimethyl Sulfoxide (DMSO) is a universal solvent essential for solubilizing test compounds, but it can interfere with in vitro assays.

  • Enzyme Perturbation: At higher concentrations, DMSO can alter the conformation of enzymes like CYPs, leading to a reversible decrease in catalytic activity.[4] This can affect the accuracy of inhibition parameters (e.g., IC50).

  • Cell Health: In cell-based assays (e.g., Caco-2), DMSO concentrations above 1% can reduce cell viability and proliferation, compromising monolayer integrity and transporter function.[5]

  • Best Practices: To minimize interference, the final concentration of DMSO in the incubation should be kept consistent across all wells (including controls) and should typically not exceed 0.5-1%. A vehicle control (containing the same concentration of DMSO as the test wells but no inhibitor) must always be included to normalize the data.[6][7]

Pharmacological Data Summary

The following table summarizes the known in vitro potency of this compound on its primary targets.

TargetAssay SystemParameterValue
Norepinephrine Transporter (NET)Rat PlasmaEC5011.7 ng/mL
Serotonin Transporter (SERT)Rat PlasmaEC5050.8 ng/mL
Source: MedChemExpress, Selleck Chemicals.[1][8]

Illustrative In Vitro DDI Data

The following table is presented for illustrative purposes only to demonstrate how CYP inhibition data for this compound would be structured. These are not actual experimental results.

CYP IsoformProbe SubstrateIC50 (µM)Inhibition Potential
CYP1A2Phenacetin> 50Low
CYP2C9Diclofenac> 50Low
CYP2C19S-mephenytoin> 50Low
CYP2D6Dextromethorphan25.5Low-Moderate
CYP3A4Midazolam> 50Low
CYP3A4Testosterone> 50Low

Troubleshooting Guides

Issue: High variability between replicate wells in my CYP inhibition assay.

start High Variability Observed q1 Check Pipetting Accuracy and Technique? start->q1 s1 Re-calibrate pipettes. Ensure no air bubbles. Use reverse pipetting for viscous solutions. q1->s1 Yes q2 Inconsistent Incubation Times or Temperatures? q1->q2 No s1->q2 s2 Use a multi-channel pipette for simultaneous additions. Ensure plate is evenly heated. q2->s2 Yes q3 Compound Precipitation? q2->q3 No s2->q3 s3 Visually inspect plate. Check compound solubility in assay buffer. Reduce final concentration if necessary. q3->s3 Yes q4 Inhomogeneous Microsome Suspension? q3->q4 No s3->q4 s4 Gently vortex microsome stock before adding to master mix. Keep master mix on gentle agitation. q4->s4 Yes end_node Re-run Assay q4->end_node No s4->end_node

Caption: Troubleshooting workflow for high assay variability.

Issue: My positive control inhibitor is not showing the expected IC50 value.

This suggests a systemic issue with the assay components or procedure.

  • Reagent Integrity:

    • Substrate/Inhibitor: Has the stock solution expired or been subjected to multiple freeze-thaw cycles? Prepare fresh stock solutions.

    • Cofactors (NADPH): NADPH solutions are unstable. Prepare fresh NADPH regenerating solution immediately before use.

    • Microsomes: Confirm the lot number and check for proper storage conditions (-80°C). Enzyme activity can decrease with improper handling.

  • Assay Conditions:

    • Incorrect Substrate Concentration: Ensure the probe substrate concentration is at or below its Km value for the specific CYP isoform. An excessively high substrate concentration will require a much higher inhibitor concentration to achieve 50% inhibition.

    • Incubation Time: Was the incubation time too long, leading to substrate depletion? Verify that the reaction is in the linear range.

  • Instrumentation:

    • LC-MS/MS: Check for instrument sensitivity issues. Is the metabolite peak area for the vehicle control wells robust and reproducible? A failing mass spectrometer or a dirty ion source can lead to inconsistent data.

Experimental Protocols & Visualizations

This compound Mechanism of Action

This compound selectively inhibits the norepinephrine transporter (NET), preventing the reuptake of norepinephrine (NE) from the synaptic cleft into the presynaptic neuron. This increases the concentration of NE available to act on postsynaptic adrenergic receptors.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron NE_vesicle NE Vesicle NE_pool NE_vesicle->NE_pool Release NE_synapse NE_pool->NE_synapse NET Norepinephrine Transporter (NET) receptor Adrenergic Receptor response Signal Transduction (Vasoconstriction) receptor->response This compound This compound This compound->block NE_synapse->NET NE_synapse->receptor Binds reuptake_arrow Reuptake

Caption: this compound blocks norepinephrine (NE) reuptake.

Protocol: In Vitro CYP450 Inhibition Assay

This protocol outlines a standard method to determine the IC50 of this compound for major CYP450 isoforms using human liver microsomes (HLMs).[2][9][10]

1. Reagent Preparation:

  • Test Compound: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution plate in DMSO or acetonitrile.

  • HLMs: Use pooled HLMs. Thaw on ice and dilute in 0.1 M phosphate buffer (pH 7.4) to the desired concentration (e.g., 0.2-0.5 mg/mL).

  • Probe Substrates: Prepare stock solutions of isoform-specific substrates (e.g., Phenacetin for CYP1A2) in acetonitrile. Dilute to a working concentration (2X final concentration) in buffer.

  • NADPH Regenerating System (NRS): Prepare fresh before use according to the manufacturer's instructions.

2. Incubation Procedure (96-well plate):

  • Add buffer, HLM suspension, and the test compound (or vehicle/positive control) to each well.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the probe substrate.

  • Incubate at 37°C for the specified time (e.g., 10-30 minutes).

  • Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

3. Sample Analysis:

  • Centrifuge the plate to pellet the protein.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the formation of the specific metabolite using a validated LC-MS/MS method.

4. Data Analysis:

  • Calculate the percent inhibition for each concentration relative to the vehicle control.

  • Plot percent inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration that causes 50% inhibition).

A Prepare Reagents (this compound dilutions, HLMs, Substrate) B Add Buffer, HLMs, and this compound to 96-well plate A->B C Pre-incubate plate at 37°C B->C D Initiate Reaction: Add Probe Substrate C->D E Incubate at 37°C (e.g., 15 min) D->E F Stop Reaction: Add ice-cold Acetonitrile + Internal Std E->F G Centrifuge Plate & Transfer Supernatant F->G H LC-MS/MS Analysis of Metabolite Formation G->H I Data Analysis: Calculate % Inhibition & Determine IC50 H->I

References

Troubleshooting inconsistent results in Ampreloxetine experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Ampreloxetine, this technical support center provides essential guidance on troubleshooting inconsistent experimental results. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols and data to ensure the accuracy and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the potency (IC50) of this compound in our in vitro norepinephrine reuptake assays. What could be the cause?

A1: Inconsistent IC50 values for this compound can stem from several factors. Firstly, the patient population from which cells are derived can influence results, as clinical trials have shown that patients with Multiple System Atrophy (MSA) may respond differently than those with Parkinson's disease or pure autonomic failure. Secondly, experimental conditions such as cell passage number, confluency, and the specific cell line used can impact the expression and function of the norepinephrine transporter (NET). It is also crucial to ensure the stability and purity of the this compound compound and the radiolabeled norepinephrine used in the assay.

Q2: What is the expected selectivity profile of this compound? We are seeing some off-target effects in our cellular models.

A2: this compound is a selective norepinephrine reuptake inhibitor (NRI).[1] It also inhibits the serotonin transporter (SERT) but to a lesser extent and is not known to inhibit the dopamine transporter (DAT).[2] Preclinical data projects human plasma EC50 values of 5.5 ng/mL for NET and 23.9 ng/mL for SERT, indicating an approximate 4.3-fold selectivity for NET over SERT.[3] Therefore, at higher concentrations, you may observe effects related to serotonin reuptake inhibition.

Q3: Can the pharmacokinetics of this compound in our animal models explain variable in vivo efficacy?

A3: Yes, understanding the pharmacokinetic profile is crucial. This compound has a long terminal half-life of 30-40 hours, reaching a steady state after approximately six days of once-daily dosing.[4] Its metabolism is primarily mediated by the cytochrome P450 1A2 (CYP1A2) enzyme.[4] Factors that influence CYP1A2 activity in your animal model, such as genetics or co-administered compounds, could lead to variability in this compound exposure and, consequently, its efficacy.

Troubleshooting Guides

Inconsistent Results in Norepinephrine Uptake Assays
Potential Cause Troubleshooting Steps
Cell Line Viability and Passage Number Ensure cells are healthy and within a low passage number range. High passage numbers can lead to genetic drift and altered transporter expression.
Assay Buffer Composition Verify the pH and ionic strength of the assay buffer. The activity of the norepinephrine transporter is sensitive to these parameters.
Radioligand Quality Use a fresh batch of radiolabeled norepinephrine. Degradation of the radioligand can lead to decreased signal and inconsistent results.
Incubation Time and Temperature Optimize incubation time and maintain a consistent temperature. Deviations can affect transporter kinetics and inhibitor binding.
Plate Type and Coating Use appropriate tissue culture plates with a suitable coating (e.g., poly-D-lysine) to ensure optimal cell adherence and health.
Compound Solubility Ensure this compound is fully solubilized in the assay medium. Precipitation will lead to inaccurate concentrations and variable results.
High Background Signal in Radioligand Binding Assays
Potential Cause Troubleshooting Steps
Inadequate Washing Increase the number and volume of wash steps to effectively remove unbound radioligand.
Filter Pre-treatment Pre-treat filters with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
Non-specific Binding to Plates Use low-binding plates or pre-coat standard plates with a blocking agent.
Radioligand Concentration Too High Use a radioligand concentration at or below its Kd for the norepinephrine transporter to minimize non-specific binding.
Cellular Debris Ensure complete cell lysis and centrifugation to pellet membranes effectively, reducing interference from other cellular components.

Data Presentation

This compound (TD-9855) In Vitro Activity
Target Parameter Value (Human, projected) Selectivity vs. NET
Norepinephrine Transporter (NET)Plasma EC505.5 ng/mL[3]-
Serotonin Transporter (SERT)Plasma EC5023.9 ng/mL[3]4.3-fold lower affinity
Dopamine Transporter (DAT)InhibitionNot a significant inhibitor[2]N/A
This compound Pharmacokinetic Parameters
Parameter Value
Terminal Half-life30-40 hours[4]
Time to Steady State~6 days (once-daily dosing)[4]
Primary MetabolismCytochrome P450 1A2 (CYP1A2)[4]

Experimental Protocols

Protocol 1: In Vitro Norepinephrine Reuptake Inhibition Assay

This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.

Materials:

  • HEK293 cells stably expressing human norepinephrine transporter (hNET)

  • Poly-D-lysine coated 96-well plates

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Krebs-Ringer-HEPES (KRH) buffer

  • [3H]-Norepinephrine

  • This compound stock solution (in DMSO)

  • Scintillation fluid and counter

Procedure:

  • Cell Plating: Seed hNET-HEK293 cells in poly-D-lysine coated 96-well plates at a density that allows for 80-90% confluency on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of this compound in KRH buffer.

  • Assay Initiation:

    • Wash the cells once with KRH buffer.

    • Add the this compound dilutions to the respective wells.

    • Add [3H]-Norepinephrine to all wells at a final concentration close to its Km for NET.

  • Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 10-30 minutes).

  • Assay Termination:

    • Aspirate the assay solution.

    • Wash the cells three times with ice-cold KRH buffer to remove unbound radioligand.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the lysate to scintillation vials containing scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Ampreloxetine_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding This compound This compound This compound->NET Inhibition Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Activation

Caption: Mechanism of action of this compound at the neuronal synapse.

Troubleshooting_Workflow Start Inconsistent This compound Results Check_Compound Verify Compound Integrity (Purity, Solubility) Start->Check_Compound Check_Cells Assess Cell Health (Viability, Passage #) Start->Check_Cells Check_Protocol Review Assay Protocol (Buffers, Incubation) Start->Check_Protocol Optimize_Assay Re-optimize Assay Parameters Check_Compound->Optimize_Assay Check_Cells->Optimize_Assay Check_Protocol->Optimize_Assay Analyze_Data Re-analyze Data (Normalization, Curve Fit) Optimize_Assay->Analyze_Data Consistent_Results Consistent Results Analyze_Data->Consistent_Results Inconsistent_Still Results Still Inconsistent Analyze_Data->Inconsistent_Still Consult Consult Literature/ Technical Support Inconsistent_Still->Consult

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Monitoring for adverse events of Ampreloxetine in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and scientists monitoring for adverse events during non-clinical animal studies of Ampreloxetine (TD-9855). The information is based on the known pharmacology of this compound as a selective norepinephrine reuptake inhibitor and adverse events observed in human clinical trials. Specific data from animal toxicology and safety pharmacology studies of this compound are not extensively published; therefore, some recommendations are extrapolated from clinical findings and general principles of animal research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how might this influence potential adverse events in animals?

A1: this compound is a selective norepinephrine reuptake inhibitor (NRI). By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft. This enhancement of noradrenergic signaling can lead to cardiovascular effects such as increased blood pressure and heart rate. Therefore, the primary focus of adverse event monitoring in animal studies should be on the cardiovascular system.

Q2: What are the most likely adverse events to monitor for in animal studies with this compound based on human clinical data?

A2: Based on human clinical trials, the most common adverse events are urinary tract infections and hypertension.[1] While the mechanism for urinary tract infections is not fully elucidated, potential effects on bladder function due to altered sympathetic tone should be considered. Supine hypertension is a notable concern in human patients with neurogenic orthostatic hypotension being treated with pressor agents, and this effect should be carefully monitored in animal models.[1][2]

Q3: What animal models are most appropriate for studying the safety pharmacology of this compound?

A3: Standard safety pharmacology studies typically utilize rodent (e.g., rats, mice) and non-rodent (e.g., dogs, non-human primates) species. For cardiovascular safety assessment, telemeterized animals are often used to allow for continuous monitoring of blood pressure, heart rate, and electrocardiogram (ECG) parameters without the confounding effects of handling stress.

Q4: How should I monitor for potential cardiovascular adverse events in my animal studies?

A4: Continuous monitoring via telemetry is the gold standard for cardiovascular safety assessment. This allows for the collection of data on blood pressure, heart rate, and ECG intervals (e.g., QT interval) in conscious, freely moving animals. If telemetry is not available, regular blood pressure measurements using tail-cuff plethysmography in rodents, or direct arterial catheterization for more precise measurements, should be performed. Regular ECG recordings are also crucial to assess for any effects on cardiac conduction.

Q5: Are there specific central nervous system (CNS) effects I should be looking for?

A5: As a norepinephrine reuptake inhibitor that acts on the central nervous system, it is prudent to monitor for CNS-related adverse events. This can be done through a functional observational battery (FOB) or similar neurobehavioral assessments. Key parameters to observe include changes in locomotor activity, stereotypies, tremors, convulsions, and changes in arousal or reactivity.

Troubleshooting Guides

Issue 1: Unexpected Increase in Blood Pressure

Symptom: A significant and sustained increase in systolic and/or diastolic blood pressure is observed in animals treated with this compound compared to the control group.

Possible Causes:

  • Pharmacological Effect: This is an expected consequence of norepinephrine reuptake inhibition.

  • Dosage: The administered dose may be too high for the specific animal model or individual animal.

  • Stress: Improper handling or environmental stressors can exacerbate hypertensive effects.

Troubleshooting Steps:

  • Verify Dosage: Double-check all dose calculations and administration procedures.

  • Review Dosing Regimen: Consider if a dose reduction or a different dosing schedule (e.g., split dosing) is warranted.

  • Assess Animal Handling: Ensure that all personnel are using proper, low-stress handling techniques.

  • Monitor Continuously: If not already in place, implement continuous blood pressure monitoring to understand the time course of the hypertensive effect in relation to dosing.

  • Correlate with Plasma Concentrations: If possible, collect blood samples to correlate the hypertensive events with plasma concentrations of this compound.

Issue 2: Abnormal Electrocardiogram (ECG) Findings

Symptom: Changes in ECG parameters, such as prolongation of the QT interval or arrhythmias, are detected in treated animals.

Possible Causes:

  • Direct Cardiac Effect: The drug may have off-target effects on cardiac ion channels.

  • Indirect Sympathetic Stimulation: Increased norepinephrine can have secondary effects on cardiac rhythm.

  • Electrolyte Imbalance: Drug-induced changes in electrolytes could affect cardiac function.

Troubleshooting Steps:

  • Confirm Findings: Repeat ECG measurements to confirm the initial observation.

  • Thorough ECG Analysis: Analyze all ECG intervals and waveforms for any abnormalities.

  • Monitor Electrolytes: Collect blood samples to assess serum electrolyte levels (e.g., potassium, magnesium, calcium).

  • Consider a Thorough QT Study: If QT prolongation is a concern, a more detailed study specifically designed to assess this risk may be necessary.

  • Consult a Veterinary Cardiologist: For complex or persistent ECG abnormalities, expert consultation is recommended.

Issue 3: Signs of Urinary Tract Issues

Symptom: Animals exhibit signs of urinary retention (e.g., distended bladder on palpation), difficulty urinating, or an increase in the incidence of urinary tract infections.

Possible Causes:

  • Pharmacological Effect: Altered sympathetic tone can affect bladder sphincter function.

  • Dehydration: If the drug causes changes in water intake, this could contribute to urinary issues.

  • Secondary Infection: Urinary retention can predispose animals to bacterial infections.

Troubleshooting Steps:

  • Monitor Urination: Observe animals for normal urination patterns and volumes.

  • Bladder Palpation: Gently palpate the bladder to check for distension.

  • Urinalysis: Collect urine samples for analysis, including checking for signs of infection (e.g., bacteria, white blood cells).

  • Monitor Water Intake: Quantify daily water consumption to ensure adequate hydration.

  • Veterinary Examination: If signs are severe or persistent, a full veterinary examination is warranted.

Data Presentation

Table 1: Potential Cardiovascular Parameters to Monitor in Animal Studies of this compound

ParameterMethod of MeasurementRationale for Monitoring
Systolic Blood Pressure Telemetry, Tail-Cuff Plethysmography, Arterial CatheterizationDirect measure of the pressor effect of increased norepinephrine.
Diastolic Blood Pressure Telemetry, Tail-Cuff Plethysmography, Arterial CatheterizationImportant for assessing overall cardiovascular load.
Mean Arterial Pressure Telemetry, Arterial CatheterizationProvides a comprehensive view of blood pressure regulation.
Heart Rate Telemetry, ECG, Pulse OximetryIncreased norepinephrine can lead to tachycardia.
ECG Intervals (PR, QRS, QT) Telemetry, ECGTo assess for any effects on cardiac conduction and repolarization.

Table 2: Potential Neurobehavioral and General Health Parameters to Monitor

ParameterMethod of ObservationRationale for Monitoring
Locomotor Activity Open Field Test, Automated Activity MonitorsTo detect any stimulant or sedative effects.
Clinical Observations Daily Health ChecksTo identify any overt signs of toxicity (e.g., changes in posture, grooming, vocalization).
Body Weight Weekly MeasurementTo assess overall health and detect any failure to thrive.
Food and Water Intake Daily MeasurementTo monitor for changes in appetite or hydration status.
Urination and Defecation Cage-side Observation, Metabolic CagesTo detect any changes in urinary or gastrointestinal function.

Experimental Protocols

Protocol 1: Cardiovascular Safety Monitoring in Telemeterized Dogs

  • Animal Model: Beagle dogs surgically implanted with telemetry transmitters for the measurement of blood pressure, heart rate, and ECG.

  • Acclimation: Animals are acclimated to the study environment and handling procedures for at least one week prior to dosing.

  • Baseline Data Collection: Continuous baseline data is collected for at least 24 hours prior to the first dose of this compound or vehicle control.

  • Dosing: this compound is administered orally once daily at escalating doses in different cohorts of animals. A concurrent control group receives the vehicle.

  • Data Collection: Cardiovascular parameters are continuously recorded throughout the study period. Data is typically averaged over 15-minute intervals.

  • Data Analysis: Changes from baseline are calculated for each parameter and compared between the treated and control groups. Statistical analysis is performed to identify any significant effects.

  • Clinical Observations: Animals are observed daily for any clinical signs of adverse effects.

Protocol 2: Neurobehavioral Assessment in Rats using a Functional Observational Battery (FOB)

  • Animal Model: Sprague-Dawley or Wistar rats.

  • Acclimation: Animals are acclimated to the testing room and handling for several days before the study begins.

  • Baseline Assessment: A baseline FOB is performed on all animals before the start of dosing.

  • Dosing: this compound or vehicle is administered orally.

  • FOB Assessment: The FOB is conducted at the time of expected peak plasma concentration of this compound. The assessment includes:

    • Home cage observations: Posture, activity level, and any unusual behaviors.

    • Open field assessment: Locomotor activity, rearing, grooming, and any abnormal movements.

    • Sensorimotor tests: Approach response, touch response, righting reflex, and grip strength.

    • Physiological measurements: Body temperature and body weight.

  • Scoring: All observations are scored by a trained observer who is blinded to the treatment groups.

  • Data Analysis: The scores from the treated groups are compared to the control group to identify any neurobehavioral changes.

Visualizations

ampreloxetine_mechanism_of_action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE_release NE Release NET->NE_release Reuptake NE Norepinephrine (NE) Postsynaptic_Receptor Postsynaptic Adrenergic Receptor NE->Postsynaptic_Receptor Binds to Synaptic_Cleft Synaptic Cleft Physiological_Response Increased Sympathetic Tone (e.g., Vasoconstriction) Postsynaptic_Receptor->Physiological_Response Leads to NE_release->NE

Caption: Mechanism of action of this compound.

adverse_event_monitoring_workflow start Start of Animal Study dosing This compound Administration start->dosing monitoring Adverse Event Monitoring dosing->monitoring cardiovascular Cardiovascular Assessment (BP, HR, ECG) monitoring->cardiovascular neurobehavioral Neurobehavioral Assessment (FOB) monitoring->neurobehavioral clinical_pathology Clinical Pathology (Blood, Urine) monitoring->clinical_pathology no_adverse_event No Adverse Event Detected cardiovascular->no_adverse_event Normal adverse_event Adverse Event Detected cardiovascular->adverse_event Abnormal neurobehavioral->no_adverse_event Normal neurobehavioral->adverse_event Abnormal clinical_pathology->no_adverse_event Normal clinical_pathology->adverse_event Abnormal end End of Study no_adverse_event->end troubleshooting Initiate Troubleshooting Protocol adverse_event->troubleshooting troubleshooting->monitoring

Caption: Workflow for monitoring adverse events.

References

Strategies to mitigate Ampreloxetine withdrawal symptoms in study subjects

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in clinical studies of Ampreloxetine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective norepinephrine reuptake inhibitor (NRI).[1][2][3] It works by blocking the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft.[3] This inhibition leads to an increased concentration of norepinephrine in the neurovascular junction, enhancing vasoconstriction and helping to maintain blood pressure upon standing.[3] At higher doses, it may also act as a dual serotonin-norepinephrine reuptake inhibitor (SNRI).[1]

Q2: What are the expected withdrawal symptoms upon discontinuation of this compound in study subjects?

Clinical trial data indicates that the primary effect of this compound withdrawal is the re-emergence of the underlying symptoms of neurogenic orthostatic hypotension (nOH).[4][5] Study subjects who were withdrawn from this compound and placed on placebo experienced a worsening of symptoms such as dizziness, lightheadedness, and a decrease in standing systolic blood pressure.[4][5][6] After a four-week withdrawal period in one study, symptoms returned to pre-treatment levels.[4][5]

Q3: What is the recommended strategy for mitigating withdrawal symptoms in study subjects?

The primary strategy to mitigate the effects of this compound withdrawal is to manage the expected return of nOH symptoms. While specific tapering protocols for this compound are not detailed in the provided information, a gradual dose reduction is a standard clinical practice to minimize discontinuation symptoms for many medications that affect neurotransmitter levels.[7]

For study subjects, mitigation should focus on:

  • Symptom Monitoring: Closely monitor subjects for a return of nOH symptoms, including dizziness, lightheadedness, and fainting upon standing.

  • Blood Pressure Monitoring: Regularly measure standing and supine blood pressure to detect orthostatic hypotension.

  • Re-institution of Prior Therapies: In some clinical trials, subjects who were withdrawn from this compound resumed their previous medications for nOH.[8]

Troubleshooting Guide

Issue: Subject reports a significant increase in dizziness and lightheadedness after randomization to the withdrawal arm of a study.

Possible Cause: This is an expected consequence of this compound discontinuation, representing a return of nOH symptoms.

Suggested Protocol:

  • Confirm Adherence: Ensure the subject is adhering to the study protocol and has discontinued the active drug as specified.

  • Assess Symptom Severity: Use a validated scale, such as the Orthostatic Hypotension Symptom Assessment (OHSA), to quantify the change in symptom severity.

  • Monitor Vital Signs: Measure orthostatic blood pressure to correlate symptoms with physiological changes.

  • Implement Safety Measures: Advise the subject on measures to avoid falls and injury, such as slow positional changes and avoiding prolonged standing.

  • Follow Study Protocol for Rescue Medication: If the study protocol allows, consider the use of rescue medication for severe symptoms.[2]

Data Presentation

Table 1: Effects of this compound Withdrawal on nOH Symptoms and Blood Pressure

ParameterEffect of this compound TreatmentEffect of Withdrawal (Placebo)Citation
Dizziness/Lightheadedness (OHSA Item 1)Improvement of 3.1 ± 3.0 points from baselineReturn to pre-treatment levels after 4 weeks[4][5]
Standing Systolic Blood PressureIncrease of 11 ± 12 mmHgWorsened compared to subjects remaining on this compound[4][5][6]
Functional Activities (standing/walking)ImprovementLost after withdrawal

Experimental Protocols

Protocol: Randomized Withdrawal Study Design

This protocol outlines a typical randomized withdrawal design used in this compound clinical trials to assess the sustained efficacy of the drug.

  • Open-Label Phase: All eligible subjects receive this compound for a pre-specified period (e.g., 12-16 weeks).[2][9][10] During this phase, investigators assess the subject's response to the treatment.

  • Enrichment/Selection: Subjects who demonstrate a positive response to this compound during the open-label phase are eligible to proceed to the next phase.[2]

  • Randomization: Responders are randomly assigned in a double-blind manner to either continue receiving this compound or receive a placebo for a defined period (e.g., 6-8 weeks).[2][9][10]

  • Primary Endpoint Assessment: The primary endpoint is typically the proportion of treatment failures in the placebo group compared to the this compound group. Treatment failure is often defined as a worsening of nOH symptoms.[9]

  • Long-Term Extension: Following the randomized withdrawal phase, subjects may be offered the option to enroll in a long-term open-label extension study.[10][11][12]

Visualizations

Ampreloxetine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Vascular Smooth Muscle) cluster_synaptic_cleft Synaptic Cleft NE Norepinephrine (NE) NE_in_cleft NE NE->NE_in_cleft Release NET Norepinephrine Transporter (NET) Adrenergic_Receptor Adrenergic Receptor Vasoconstriction Vasoconstriction Adrenergic_Receptor->Vasoconstriction Leads to NE_in_cleft->NET Reuptake NE_in_cleft->Adrenergic_Receptor Binding This compound This compound This compound->NET Blocks

Caption: Mechanism of action of this compound.

Ampreloxetine_Withdrawal_Workflow Start Subject on this compound Withdrawal This compound Discontinuation (Randomized to Placebo) Start->Withdrawal Symptom_Return Return of nOH Symptoms (Dizziness, Lightheadedness) Withdrawal->Symptom_Return BP_Change Decrease in Standing Systolic Blood Pressure Withdrawal->BP_Change Monitoring Monitor Symptoms & Blood Pressure Symptom_Return->Monitoring BP_Change->Monitoring Intervention Implement Safety Measures & Consider Rescue Medication (per protocol) Monitoring->Intervention

Caption: Logical workflow for managing this compound withdrawal.

References

Validation & Comparative

Validating the Orthostatic Hypotension Symptom Assessment (OHSA) with Ampreloxetine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Orthostatic Hypotension Symptom Assessment (OHSA) and its validation in clinical trials of ampreloxetine for the treatment of neurogenic orthostatic hypotension (nOH). It compares the OHSA with alternative assessment methods and presents supporting experimental data to inform its use in clinical research and drug development.

Introduction to Orthostatic Hypotension Symptom Assessment (OHSA)

The Orthostatic Hypotension Symptom Assessment (OHSA) is a patient-reported outcome (PRO) instrument designed to measure the severity of the cardinal symptoms of neurogenic orthostatic hypotension (nOH). It is a subscale of the broader Orthostatic Hypotension Questionnaire (OHQ). The OHSA consists of six items, each rated on an 11-point Likert scale from 0 (no symptoms) to 10 (worst possible symptoms). The composite score is the average of the six items.

The six symptoms assessed by the OHSA are:

  • Dizziness, lightheadedness, or feeling faint

  • Problems with vision (e.g., blurring, seeing spots)

  • Weakness

  • Fatigue

  • Trouble concentrating

  • Head and neck discomfort (coat-hanger pain)

The OHSA, particularly item #1 (dizziness/lightheadedness), has been a key endpoint in major clinical trials for nOH therapies.

This compound and its Mechanism of Action

This compound is an investigational, once-daily, selective norepinephrine reuptake inhibitor (NRI) being developed for the treatment of symptomatic nOH. By blocking the norepinephrine transporter (NET), this compound increases the synaptic concentration of norepinephrine, a neurotransmitter crucial for maintaining blood pressure upon standing. This targeted mechanism aims to improve orthostatic tolerance and alleviate the debilitating symptoms of nOH.

cluster_synapse Synaptic Cleft Norepinephrine Norepinephrine Postsynaptic_Receptor Adrenergic Receptor Norepinephrine->Postsynaptic_Receptor Binding NET Norepinephrine Transporter (NET) Norepinephrine->NET Reuptake Increased_NE Increased Synaptic Norepinephrine Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->Norepinephrine Release Postsynaptic_Neuron Postsynaptic Neuron This compound This compound This compound->NET Inhibits Vasoconstriction Vasoconstriction Increased_NE->Vasoconstriction BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Symptom_Relief Symptom Relief BP_Increase->Symptom_Relief

Caption: this compound's Mechanism of Action. (Within 100 characters)

Validation of OHSA in this compound Clinical Trials

The OHSA has been extensively used as a primary and secondary endpoint in the clinical development program for this compound, including a Phase 2 study and the Phase 3 REDWOOD (NCT03829657) and SEQUOIA (NCT03750552) trials. A new pivotal Phase 3 trial, CYPRESS (NCT05696717), is also underway.

Experimental Protocols

A common study design in the later-phase trials for this compound has been a randomized withdrawal protocol.

Screening Screening Period Open_Label Open-Label Treatment (this compound) Screening->Open_Label Randomization Randomization (Responders) Open_Label->Randomization Continue_this compound Continue this compound Randomization->Continue_this compound Arm A Placebo Switch to Placebo Randomization->Placebo Arm B Follow_Up Follow-Up Continue_this compound->Follow_Up Placebo->Follow_Up

Caption: Randomized Withdrawal Trial Workflow. (Within 100 characters)

Phase 3 REDWOOD Study (NCT03829657) Protocol Summary:

  • Study Design: A 22-week, multicenter study with a 16-week open-label period followed by a 6-week double-blind, placebo-controlled, randomized withdrawal period.[1]

  • Patient Population: Patients with a clinical diagnosis of primary autonomic failure (Parkinson's disease, multiple system atrophy [MSA], or pure autonomic failure) and symptomatic nOH.[1]

  • Intervention: During the open-label phase, all patients received this compound. Responders were then randomized to either continue this compound or switch to a placebo.

  • Primary Endpoint: The primary endpoint for the REDWOOD study in a prespecified subgroup analysis of MSA patients was the change in OHSA composite score.[2]

  • Assessments: The OHSA, OHDAS, and standing blood pressure were assessed at baseline and various time points throughout the study.

Phase 2 Study (NCT02705755) Protocol Summary:

  • Study Design: A multicenter, three-part study including an ascending-dose phase, a double-blind, placebo-controlled phase, and a 20-week open-label extension phase.[3][4]

  • Patient Population: Patients with symptomatic nOH.[3]

  • Assessments: OHSA item #1 (dizziness/lightheadedness), supine, seated, and standing blood pressure were key assessments.[3][4]

Quantitative Data from this compound Trials

The following tables summarize the performance of this compound as measured by the OHSA and other relevant endpoints.

Table 1: OHSA Results from the Phase 3 REDWOOD Study (MSA Subgroup)

Outcome MeasureThis compound GroupPlacebo GroupMean Difference (95% CI)p-value
Change in OHSA Composite Score from Randomization StableWorsened-1.60.0056
Improvement in OHSA Composite Score after 16-week Open-Label Phase -2.6 points from baselineN/AN/AN/A

Data from a prespecified subgroup analysis of patients with Multiple System Atrophy (MSA) in the REDWOOD trial.[2]

Table 2: Key Efficacy Endpoints from the Phase 3 REDWOOD Study (MSA Subgroup)

Outcome MeasureThis compound vs. Placebop-value
OHQ Composite Score -1.20.0250
OHDAS Item 1 (Standing a short time) -2.00.0147
3-minute Standing Systolic Blood Pressure 15.7 mmHg higher0.0157

Data from a prespecified subgroup analysis of patients with MSA in the REDWOOD trial.

Table 3: OHSA Results from the Phase 2 Open-Label Extension Study

TimepointMean Improvement in OHSA ScoreMean Improvement in OHSA Item #1 Score
Week 4 1.0 points2.4 points
Week 8 N/A3.2 points
Week 12 N/A1.7 points
Week 16 N/A2.7 points
Week 20 N/A3.1 points

Data from the open-label extension of the Phase 2 trial in patients with symptomatic nOH.[5][6]

Comparison with Alternative Assessment Methods

While the OHSA is a validated and widely used tool, other assessments are also employed in the evaluation of nOH.

Table 4: Comparison of Assessment Tools for Neurogenic Orthostatic Hypotension

Assessment ToolDescriptionAdvantagesDisadvantages
Orthostatic Hypotension Symptom Assessment (OHSA) 6-item patient-reported outcome (PRO) measuring symptom severity.Specific to cardinal symptoms of nOH; validated in multiple clinical trials; sensitive to treatment effects.Subjective; reliability can be suboptimal for certain items.[7]
Orthostatic Hypotension Daily Activities Scale (OHDAS) 4-item PRO assessing the impact of symptoms on daily activities.Measures functional impact; acceptable reliability.[7]May be influenced by factors other than nOH (e.g., motor deficits).
Patient Global Impression of Severity/Change (PGI-S/C) A single-item global assessment by the patient of their condition's severity or change over time.Simple and quick to administer; provides a holistic patient perspective.Less specific than multi-item questionnaires; may not capture all aspects of the condition.
Orthostatic Blood Pressure Measurement Objective measurement of blood pressure changes upon standing.Objective and quantitative; a diagnostic criterion for OH.Does not directly measure symptom burden; can be variable.

A study analyzing the psychometric properties of the Swedish version of the OHQ in patients with parkinsonism found that the reliability of the OHSA was suboptimal (Cronbach's alpha 0.64), whereas it was acceptable for the OHDAS (0.81) and the composite OHQ score (0.79).[7]

Conclusion

The Orthostatic Hypotension Symptom Assessment (OHSA) has been rigorously evaluated in the clinical development of this compound and has demonstrated its utility as a primary endpoint for assessing treatment efficacy in patients with neurogenic orthostatic hypotension. The data from the Phase 2 and Phase 3 REDWOOD studies show that this compound leads to statistically significant and clinically meaningful improvements in OHSA scores, which are corroborated by objective measures such as standing blood pressure.

While alternative assessments like the OHDAS and PGI scales provide valuable complementary information on functional impact and overall patient perception, the OHSA remains a critical tool for specifically quantifying the severity of the core symptoms of nOH. The established Minimally Clinically Important Difference (MCID) for the OHSA further enhances its value in interpreting the clinical relevance of treatment effects. For researchers and drug developers in the field of autonomic disorders, the OHSA, particularly in conjunction with this compound studies, serves as a robust benchmark for symptom assessment.

References

Head-to-Head In Vitro Comparison of Ampreloxetine and Other Norepinephrine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro pharmacological profiles of ampreloxetine and other prominent norepinephrine reuptake inhibitors (NRIs). The data presented is compiled from various sources to offer a comprehensive, albeit indirect, head-to-head comparison. Direct comparative studies under identical experimental conditions are limited in the current literature; therefore, the data presented should be interpreted with this consideration.

Mechanism of Action of Norepinephrine Reuptake Inhibitors

Norepinephrine reuptake inhibitors (NRIs) exert their pharmacological effect by binding to the norepinephrine transporter (NET) on the presynaptic neuron. This binding action blocks the reuptake of norepinephrine from the synaptic cleft, leading to an increased concentration of norepinephrine available to bind to postsynaptic receptors. This enhanced noradrenergic signaling is the primary mechanism underlying the therapeutic effects of this class of drugs.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_terminal Norepinephrine (NE) Vesicle ne_synapse Norepinephrine (NE) presynaptic_terminal->ne_synapse NE Release net_transporter Norepinephrine Transporter (NET) nri This compound & Other NRIs nri->net_transporter Inhibition ne_synapse->net_transporter postsynaptic_receptor Postsynaptic Adrenergic Receptor ne_synapse->postsynaptic_receptor Binding downstream_signaling Downstream Signaling postsynaptic_receptor->downstream_signaling Activation

Mechanism of action of Norepinephrine Reuptake Inhibitors (NRIs).

Quantitative Comparison of In Vitro Binding Affinities and Potencies

The following table summarizes the in vitro binding affinities (Ki) and potencies (IC50/EC50) of this compound and other selected NRIs for the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). It is important to note that these values are compiled from different studies and direct comparisons should be made with caution.

CompoundTransporterParameterValueSpeciesSource
This compound NETEC505.5 ng/mLHuman (projected)
SERTEC5023.9 ng/mLHuman (projected)[1]
DAT-No significant inhibition-[1]
Desipramine NETKi0.63–1.1 nMHuman
SERTKi17.6–163 nMHuman[2]
DATIC5082,000 nM-[3]
Atomoxetine NETKi5 nM-
SERTKi77 nM-
DAT-Low affinity-[4]
Reboxetine NETIC508.5 nMRat[5]
SERTIC506.9 µMRat[5]
DATIC5089 µMRat[5]
NETKi3.4 nM-
SERTKi390 nM-
Viloxazine NETKi630 nM-[6]
NETIC50260 nM-[6]
SERTKi>10,000 nM-[6]

Experimental Protocols

Detailed experimental protocols for the cited data are not uniformly available. However, based on standard methodologies in the field, representative protocols for radioligand binding and norepinephrine uptake assays are provided below.

Representative Radioligand Binding Assay Protocol

This protocol outlines a general procedure for determining the binding affinity (Ki) of a compound for the norepinephrine transporter (NET) using cell membranes from HEK293 cells stably expressing the human NET.

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human NET.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand specific for NET (e.g., [³H]nisoxetine), and varying concentrations of the test compound (e.g., this compound).

    • For determination of non-specific binding, a high concentration of a known NET inhibitor (e.g., desipramine) is added to a set of wells.

    • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow binding to reach equilibrium.

  • Detection and Analysis:

    • Following incubation, rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Representative Norepinephrine Uptake Assay Protocol

This protocol describes a general method for measuring the inhibition of norepinephrine uptake by a test compound in synaptosomes or NET-expressing cells.

  • Synaptosome Preparation (or Cell Culture):

    • Isolate synaptosomes from specific brain regions (e.g., cortex or hippocampus) of rats or mice through a series of homogenization and centrifugation steps.

    • Alternatively, use cultured cells stably expressing the human NET (e.g., HEK293-hNET cells).

  • Uptake Assay:

    • Pre-incubate the synaptosomes or cells with varying concentrations of the test compound or vehicle control in a suitable buffer (e.g., Krebs-Ringer buffer).

    • Initiate the uptake reaction by adding a known concentration of radiolabeled norepinephrine (e.g., [³H]NE).

    • Incubate for a short period at 37°C to allow for active transport.

    • Terminate the uptake by rapid filtration through a glass fiber filter and washing with ice-cold buffer.

  • Detection and Analysis:

    • Measure the amount of radioactivity accumulated in the synaptosomes or cells using a scintillation counter.

    • Determine the IC50 value, which is the concentration of the test compound that causes a 50% inhibition of [³H]NE uptake.

Experimental Workflow and Signaling

The following diagrams illustrate a typical workflow for an in vitro transporter assay and the general signaling consequence of NET inhibition.

start Start: Prepare NET-expressing cells or synaptosomes incubation Incubate with radiolabeled ligand ([³H]NE) and test compound (NRI) start->incubation separation Separate bound from free ligand (Filtration) incubation->separation detection Quantify radioactivity (Scintillation Counting) separation->detection analysis Data Analysis: Calculate IC50/Ki values detection->analysis end End: Determine compound potency and selectivity analysis->end

Typical workflow for an in vitro norepinephrine transporter assay.

While the direct downstream signaling pathways of this compound in an in vitro cellular context are not extensively detailed in the available literature, the primary consequence of NET inhibition is an increase in extracellular norepinephrine. This leads to enhanced activation of adrenergic receptors on postsynaptic cells, which can trigger a variety of intracellular signaling cascades depending on the receptor subtype and the cell type being studied.

Conclusion

Based on the available in vitro data, this compound is a potent and selective norepinephrine reuptake inhibitor. While a definitive head-to-head comparison with other NRIs from a single, comprehensive study is not available, the compiled data suggests that this compound's affinity for the norepinephrine transporter is within the range of other established NRIs. Its selectivity profile, particularly its lower affinity for the serotonin transporter compared to some other agents, may offer a distinct therapeutic advantage. Further in vitro studies employing standardized experimental protocols are warranted to provide a more direct and precise comparison of the pharmacological profiles of this compound and other norepinephrine reuptake inhibitors.

References

Ampreloxetine for Neurogenic Orthostatic Hypotension: A Comparative Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for ampreloxetine in the treatment of neurogenic orthostatic hypotension (nOH). It offers an objective comparison with established alternative therapies—droxidopa, midodrine, and pyridostigmine—supported by available experimental data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and clinical trial design in the field of autonomic disorders.

Executive Summary

Neurogenic orthostatic hypotension (nOH) is a debilitating condition characterized by a significant drop in blood pressure upon standing, resulting from impaired autonomic nervous system function. This compound, a novel, once-daily selective norepinephrine reuptake inhibitor, has emerged as a promising therapeutic agent. Clinical trial data, particularly in patients with Multiple System Atrophy (MSA), suggest that this compound can improve symptoms of nOH without exacerbating supine hypertension. This guide synthesizes the available clinical trial data for this compound and provides a comparative overview of its performance against droxidopa, midodrine, and pyridostigmine.

Comparative Analysis of Clinical Trial Data

The following tables summarize the key efficacy and safety data from clinical trials of this compound and its therapeutic alternatives for the treatment of nOH.

Table 1: this compound Clinical Trial Data
Trial IdentifierPhasePatient PopulationNKey Efficacy OutcomesKey Safety Outcomes
REDWOOD (NCT03829657) 3MSA, Parkinson's Disease (PD), Pure Autonomic Failure (PAF)128In MSA subgroup (n=40), 72% reduction in odds of treatment failure (OR 0.28, 95% CI: 0.05, 1.22).[1][2][3] Clinically meaningful improvement in OHSA composite score.[2]Well-tolerated; no new safety signals identified. No worsening of supine hypertension based on 24-hour monitoring.[2]
SEQUOIA (NCT03750552) 3MSA, PD, PAF188 (planned)Did not meet primary endpoint in the overall population (OR 0.6, p=0.196).[1] Benefit largely driven by MSA subgroup.Favorable safety and tolerability profile.
CYPRESS (NCT05696717) 3MSA102Primary endpoint: Change in OHSA composite score. Topline results anticipated in Q1 2026.[1]Ongoing, data not yet available.
Phase 2 (NCT02705755) 2nOH34Seated systolic BP increased by 15.7 mmHg vs. a decrease of 14.2 mmHg with placebo (p=0.0112).[4] Improvement in OHSA item 1 score.Generally well-tolerated. Minimal effect on supine blood pressure.[4]
Table 2: Droxidopa Clinical Trial Data
Trial IdentifierPhasePatient PopulationNKey Efficacy OutcomesKey Safety Outcomes
NOH301, 302, 303 3Primary autonomic failure, non-diabetic autonomic neuropathy~100 per studyImprovement in OHQ composite score favored droxidopa over placebo.[5] Increase in standing systolic BP (11.2 mmHg vs 3.9 mmHg for placebo, p<0.001).[5]Generally well-tolerated. Headache (7.4%) and dizziness (3.7%) were the most common adverse events.[5] Supine systolic BP >180 mmHg in 4.9% of patients.[5]
NOH306B 3PD with nOH147Statistically significant mean decrease in OHSA Item 1 scores vs placebo at Week 1 (p=0.028).[6]More premature discontinuations in the droxidopa group (28%) vs placebo (20%).[5]
Table 3: Midodrine Clinical Trial Data
Trial IdentifierPhasePatient PopulationNKey Efficacy OutcomesKey Safety Outcomes
Wright et al. (1998) N/ANOH25Significant increase in standing systolic BP, peaking at 1 hour.[7][8] Significant improvement in global symptom scores with 10 mg and 20 mg doses.[7][8]Information not detailed in provided search results.
Low et al. (1997) 3NOH171Significantly higher standing SBP and lower symptom burden compared to placebo (p<0.001).[9]Increased risk of piloerection, scalp pruritus, urinary issues, and supine hypertension.[10]
Table 4: Pyridostigmine Clinical Trial Data
Trial IdentifierPhasePatient PopulationNKey Efficacy OutcomesKey Safety Outcomes
Singer et al. (2006) N/ANOH58Significant reduction in the fall of standing diastolic BP (p=0.02).No significant differences in supine BP. Cholinergic side effects are most common.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of clinical trial data. Below are summaries of the protocols for key studies.

This compound: CYPRESS (NCT05696717) Study Protocol[11][12][13]
  • Study Design: A Phase 3, multi-center, randomized withdrawal, and long-term extension study.

  • Patient Population: 102 participants with a diagnosis of possible or probable MSA and symptomatic nOH. Key inclusion criteria include a sustained reduction in BP of ≥20 mmHg (systolic) or ≥10 mmHg (diastolic) within 3 minutes of standing and an OHSA item 1 score of at least 4.

  • Intervention:

    • Open-Label Period (12 weeks): All participants receive a single daily 10 mg dose of this compound.

    • Randomized Withdrawal Period (8 weeks): Responders are randomized (1:1) to continue with 10 mg this compound or switch to placebo.

    • Long-Term Extension (up to 104 weeks): Participants who complete the randomized withdrawal period can enter a long-term extension and receive this compound.

  • Primary Outcome Measure: Change in the Orthostatic Hypotension Symptom Assessment (OHSA) composite score from the baseline of the randomized withdrawal period to Week 8.

  • Secondary Outcome Measures: Change from baseline in Orthostatic Hypotension Daily Activity Scale (OHDAS) item 1 (activities requiring standing for a short time) and item 3 (activities requiring walking for a short time).

Droxidopa: Study 301 (NCT00782340) Protocol[14][15]
  • Study Design: A multinational, double-blind, randomized, placebo-controlled, parallel-group study.

  • Patient Population: Patients with symptomatic nOH due to primary autonomic failure, dopamine beta-hydroxylase deficiency, or non-diabetic neuropathy. Inclusion required a decrease of at least 20 mmHg in systolic or 10 mmHg in diastolic blood pressure within three minutes of standing.

  • Intervention:

    • Dose Titration Period (up to 2 weeks): Open-label droxidopa initiated at 100 mg three times daily and titrated up to a maximum of 600 mg three times daily.

    • Treatment Period (8 weeks): Patients randomized to receive their optimized dose of droxidopa or placebo.

  • Primary Outcome Measure: Change in OHSA Item 1 (dizziness/lightheadedness) at Week 1.

Midodrine: Wright et al. (1998) Study Protocol[7][8]
  • Study Design: A double-blind, placebo-controlled, four-way crossover trial.

  • Patient Population: 25 patients with nOH.

  • Intervention: Patients were randomized to receive single doses of placebo, midodrine 2.5 mg, 10 mg, or 20 mg on successive days.

  • Outcome Measures: Sequential measurements of supine and standing blood pressure. A global assessment of the patient's overall symptom improvement was also performed.

Pyridostigmine: Singer et al. (2006) Study Protocol
  • Study Design: A double-blind, randomized, 4-way crossover study.

  • Patient Population: 58 patients with neurogenic OH.

  • Intervention: Patients received four treatments in random order on successive days: placebo, 60 mg of pyridostigmine bromide, 60 mg of pyridostigmine with 2.5 mg of midodrine, and 60 mg of pyridostigmine with 5 mg of midodrine.

  • Outcome Measures: Supine and standing blood pressure and heart rate were measured before treatment and hourly for 6 hours after.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the pathophysiology of nOH and the mechanisms of action of this compound and its alternatives.

nOH_Pathophysiology cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System cluster_Vasculature Vasculature Brain Brain Spinal_Cord Spinal_Cord Brain->Spinal_Cord Sympathetic Outflow Signal Sympathetic_Ganglia Sympathetic_Ganglia Spinal_Cord->Sympathetic_Ganglia Preganglionic Neuron Postganglionic_Sympathetic_Neuron Postganglionic_Sympathetic_Neuron Sympathetic_Ganglia->Postganglionic_Sympathetic_Neuron Acetylcholine Blood_Vessel Blood_Vessel Postganglionic_Sympathetic_Neuron->Blood_Vessel Norepinephrine Release NE_Transporter NET Postganglionic_Sympathetic_Neuron->NE_Transporter Norepinephrine Reuptake Alpha1_Receptor α1 Alpha1_Receptor->Blood_Vessel Vasoconstriction nOH_Pathology In nOH: - Impaired Norepinephrine release - Reduced α1 receptor stimulation - Inadequate Vasoconstriction nOH_Pathology->Blood_Vessel

Caption: Pathophysiology of Neurogenic Orthostatic Hypotension (nOH).

Ampreloxetine_MOA cluster_Synapse Neurovascular Junction Postganglionic_Neuron Postganglionic Sympathetic Neuron Synaptic_Cleft Postganglionic_Neuron->Synaptic_Cleft Norepinephrine Release Alpha1_Receptor α1 Synaptic_Cleft->Alpha1_Receptor NE Binding NE_Transporter NET Synaptic_Cleft->NE_Transporter NE Reuptake Blood_Vessel_SM Vascular Smooth Muscle Alpha1_Receptor->Blood_Vessel_SM Vasoconstriction NE_Transporter->Postganglionic_Neuron This compound This compound This compound->NE_Transporter Inhibition

Caption: this compound's Mechanism of Action.

Alternatives_MOA cluster_Droxidopa Droxidopa cluster_Midodrine Midodrine cluster_Pyridostigmine Pyridostigmine Droxidopa Droxidopa Norepinephrine_D Norepinephrine Droxidopa->Norepinephrine_D Metabolized by DOPA-decarboxylase Alpha1_Receptor_D α1 Receptor Norepinephrine_D->Alpha1_Receptor_D Agonist Vasoconstriction_D Vasoconstriction Alpha1_Receptor_D->Vasoconstriction_D Leads to Midodrine Midodrine (Prodrug) Desglymidodrine Desglymidodrine (Active Metabolite) Midodrine->Desglymidodrine Metabolized Alpha1_Receptor_M α1 Receptor Desglymidodrine->Alpha1_Receptor_M Direct Agonist Vasoconstriction_M Vasoconstriction Alpha1_Receptor_M->Vasoconstriction_M Leads to Pyridostigmine Pyridostigmine Acetylcholinesterase AChE Pyridostigmine->Acetylcholinesterase Inhibition Acetylcholine Acetylcholine (in sympathetic ganglia) Acetylcholinesterase->Acetylcholine Prevents breakdown of Postganglionic_Neuron_P Postganglionic Sympathetic Neuron Acetylcholine->Postganglionic_Neuron_P Enhances firing of Norepinephrine_P Norepinephrine Postganglionic_Neuron_P->Norepinephrine_P Increases Release of Vasoconstriction_P Vasoconstriction Norepinephrine_P->Vasoconstriction_P Leads to

Caption: Mechanisms of Action for Droxidopa, Midodrine, and Pyridostigmine.

Conclusion

This compound represents a targeted therapeutic approach for nOH, particularly in patients with MSA, by enhancing norepinephrine signaling at the neurovascular junction. Clinical trial data suggest a favorable efficacy and safety profile, most notably its potential to improve symptoms without worsening supine hypertension. In comparison, droxidopa and midodrine have demonstrated efficacy in broader nOH populations but carry a risk of supine hypertension. Pyridostigmine offers a modest benefit with a low risk of supine hypertension, positioning it as a potential adjunctive therapy. The ongoing CYPRESS trial will provide more definitive data on the long-term efficacy and safety of this compound in the MSA population, which will be critical in defining its role in the clinical management of nOH. Researchers and clinicians should consider the specific underlying pathophysiology and patient characteristics when evaluating these treatment options.

References

Cross-study comparison of Ampreloxetine's effect on standing blood pressure

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of Ampreloxetine's effect on standing blood pressure in patients with neurogenic orthostatic hypotension (nOH), benchmarked against other therapeutic alternatives. This analysis synthesizes findings from key clinical trials to offer a clear perspective on its efficacy and mechanism of action.

This compound, an investigational, selective norepinephrine reuptake inhibitor, has demonstrated a significant impact on standing blood pressure in patients with nOH. Clinical trial data indicates that this compound can effectively increase standing systolic and diastolic blood pressure, thereby addressing the hallmark symptom of this debilitating condition. This guide will delve into the quantitative effects of this compound, compare it with established treatments and non-pharmacological interventions, detail the experimental protocols used in these studies, and visualize its mechanism of action.

Quantitative Comparison of Standing Blood Pressure Changes

The following table summarizes the mean changes in standing systolic and diastolic blood pressure observed with this compound and its comparators.

TreatmentStudyDosageChange in Standing Systolic BP (mmHg)Change in Standing Diastolic BP (mmHg)ComparatorChange in Comparator Standing Systolic BP (mmHg)Change in Comparator Standing Diastolic BP (mmHg)
This compound Kaufmann et al. (Phase 2)10 mg (median)↑ 11 ± 12Not Reported---
(Phase 3, REDWOOD)10 mg↑ 6.5 (over 16 weeks)↑ 5.3 (over 16 weeks)Placebo (at withdrawal)↓ 10.0 ± 4.45↓ 6.0 ± 3.09
Neurology (2025) (Phase 3)10 mg/dayRemained unchanged from open-labelRemained unchanged from open-labelPlacebo (at withdrawal)↓ 7.9 ± 2.90↓ 4.0 ± 1.87
Droxidopa Hauser et al. (Phase 3)100-600 mg TID↑ 11.2Not ReportedPlacebo↑ 3.9Not Reported
Midodrine Parsaik et al. (Meta-Analysis)2.5-10 mg TID↑ 21.5 (before and after)Not ReportedPlacebo↑ 4.9Not Reported
Wright et al.10 mg TIDSignificantly increasedNot ReportedPlacebo--
Abdominal Binder Figueroa et al.10 mmHg pressureBlunted drop by 7-11 mmHgNot ReportedNo BinderDrop of 57 mmHg (median)Not Reported

Experimental Protocols

A clear understanding of the methodologies employed in clinical trials is crucial for the accurate interpretation of their results. Below are the detailed experimental protocols for the key studies cited.

This compound Studies
  • Kaufmann et al. (Phase 2, NCT02705755): This multicenter trial included an ascending-dose phase, a double-blind, placebo-controlled phase, and an open-label extension phase. Standing blood pressure was measured after 3 minutes of standing. In the open-label phase, dosing could be increased up to 20 mg once daily.

  • REDWOOD Study (Phase 3, NCT03829657): This was a placebo-controlled, randomized withdrawal trial. It consisted of a 16-week open-label period followed by a 6-week double-blind randomized withdrawal phase. Standing blood pressure was measured after 3 minutes of standing.

  • Neurology (2025) (Phase 3, NCT03829657): This was a placebo-controlled randomized withdrawal study in subjects with symptomatic nOH. Following a 16-week open-label treatment period, subjects were randomized to either continue this compound or switch to a placebo for 6 weeks. Blood pressure measurements were taken in both supine and standing positions.

Droxidopa Studies
  • Hauser et al. (Phase 3): This was a randomized, placebo-controlled trial. The study involved an open-label dose optimization phase (100-600 mg three times daily), followed by a 7-day washout period, and then a 7-day double-blind treatment period with either droxidopa or a placebo. Standing blood pressure was a key objective measure.

Midodrine Studies
  • Parsaik et al. (Meta-Analysis): This systematic review and meta-analysis included seven trials. The primary outcome for standing systolic blood pressure was the change before and after midodrine administration.

  • Wright et al.: This was a double-blind, placebo-controlled, four-way crossover trial. Patients received a placebo or midodrine at doses of 2.5, 10, or 20 mg on successive days. Blood pressure was measured sequentially in supine and standing positions.

Non-Pharmacological Intervention Studies
  • Figueroa et al. (Abdominal Binder): This was a randomized crossover trial. Participants underwent four maneuvers: moving from supine to standing without abdominal compression, and with either a conventional or an adjustable abdominal binder in place, followed by adjustments in compression while standing. The primary outcome was the postural change in systolic blood pressure.

Signaling Pathway and Experimental Workflow

This compound functions as a norepinephrine reuptake inhibitor. By blocking the norepinephrine transporter (NET) in the synaptic cleft of sympathetic neurons, it increases the concentration of norepinephrine available to bind to adrenergic receptors on vascular smooth muscle cells. This leads to increased vasoconstriction and a subsequent rise in blood pressure, particularly upon standing when the sympathetic nervous system is activated to counteract gravitational effects.

Ampreloxetine_Mechanism cluster_synapse Synaptic Cleft cluster_vsmc Vascular Smooth Muscle Cell NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET Reuptake AdrenergicReceptor Adrenergic Receptor NE->AdrenergicReceptor Binds to This compound This compound This compound->NET Inhibits Vasoconstriction Vasoconstriction AdrenergicReceptor->Vasoconstriction Activates IncreaseBP Increased Blood Pressure Vasoconstriction->IncreaseBP Leads to

Mechanism of Action of this compound in nOH.

The following diagram illustrates a typical experimental workflow for a clinical trial assessing the efficacy of a drug for neurogenic orthostatic hypotension.

nOH_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment Period cluster_assessment Assessment PatientRecruitment Patient Recruitment (nOH Diagnosis) BaselineBP Baseline Standing BP Measurement PatientRecruitment->BaselineBP Randomization Randomization BaselineBP->Randomization TreatmentGroup Treatment Group (e.g., this compound) Randomization->TreatmentGroup PlaceboGroup Placebo Group Randomization->PlaceboGroup FollowUpBP Follow-up Standing BP Measurements TreatmentGroup->FollowUpBP PlaceboGroup->FollowUpBP DataAnalysis Data Analysis (Comparison of BP Changes) FollowUpBP->DataAnalysis

Typical Clinical Trial Workflow for nOH.

Ampreloxetine for Multiple System Atrophy: A Comparative Analysis of Efficacy in Neurogenic Orthostatic Hypotension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ampreloxetine's efficacy in treating neurogenic orthostatic hypotension (nOH) associated with Multiple System Atrophy (MSA), with a focus on its performance in different MSA subtypes. Data from key clinical trials are presented alongside comparisons with alternative treatments. Detailed experimental protocols and signaling pathways are included to facilitate a deeper understanding of the therapeutic landscape.

Executive Summary

Multiple System Atrophy (MSA) is a progressive neurodegenerative disorder characterized by a combination of parkinsonism, cerebellar ataxia, and autonomic failure. nOH is a frequent and debilitating symptom of MSA, significantly impacting patients' quality of life. MSA is broadly classified into two main subtypes: MSA with predominant parkinsonism (MSA-P) and MSA with predominant cerebellar ataxia (MSA-C).

This compound, a novel, once-daily, selective norepinephrine reuptake inhibitor, has been investigated for the treatment of symptomatic nOH in patients with synucleinopathies, including MSA. Clinical trial data suggest that this compound may offer a durable symptomatic benefit in MSA patients. While post-hoc analyses of Phase 3 trials have indicated a consistent benefit across both MSA-P and MSA-C subtypes, specific quantitative data for each subtype are not yet publicly available.[1][2] This guide summarizes the available efficacy data for the overall MSA population and compares it with alternative therapies for nOH.

This compound Efficacy in MSA-Associated nOH

The efficacy of this compound in MSA patients with nOH has been evaluated in the SEQUOIA (NCT03750552) and REDWOOD (NCT03829657) Phase 3 clinical trials. A pre-specified subgroup analysis of these trials focused on the MSA patient cohort.[3][4]

Key Findings from the REDWOOD Trial (MSA Subgroup Analysis):

During the 6-week randomized withdrawal period of the REDWOOD study, patients who continued this compound demonstrated a significant benefit compared to those withdrawn to placebo.[5][6]

  • Symptom Improvement: A mean reduction of -2.6 points in the Orthostatic Hypotension Symptom Assessment (OHSA) composite score was observed over 20 weeks from the start of the SEQUOIA trial to entry into the randomized withdrawal period.[5][6] During the withdrawal period, the benefit of this compound over placebo was -1.6 points on the OHSA composite score (p=0.0056).[5][6]

  • Blood Pressure Control: Patients on this compound had a 3-minute standing systolic blood pressure that was 15.7 mmHg higher than the placebo group (p=0.0157).[5][6]

  • Daily Activities: An improvement was also seen in the Orthostatic Hypotension Daily Activities Scale (OHDAS) item 1, with a -2.0 point difference favoring this compound (p=0.0147).[5][6]

A post-hoc analysis of the REDWOOD study suggested a consistent benefit of this compound across MSA subgroups, including MSA-P and MSA-C, with treatment differences ranging from 0.5 to 2.2 points in favor of this compound on the OHSA and OHQ composite scores.[1][2] However, the specific data for each subtype has not been publicly released.

The ongoing CYPRESS Phase 3 trial (NCT05696717) is specifically designed to evaluate the efficacy and durability of this compound in patients with MSA and symptomatic nOH, and includes patients with both MSA-P and MSA-C subtypes.[7]

Comparison with Alternative Therapies

Several other pharmacological agents are used to manage nOH in MSA patients. The following table summarizes available efficacy data for some of these alternatives. It is important to note that direct comparative trials with this compound are limited, and the patient populations in these studies may vary.

TreatmentMechanism of ActionEfficacy in MSA-associated nOH (Quantitative Data)References
This compound Selective Norepinephrine Reuptake InhibitorMSA Subgroup (REDWOOD Trial): - OHSA Composite Score: -1.6 point benefit vs. placebo (p=0.0056)- 3-min Standing Systolic BP: 15.7 mmHg higher than placebo (p=0.0157)- OHDAS Item 1: -2.0 point benefit vs. placebo (p=0.0147)[5][6]
Droxidopa Norepinephrine ProdrugIntegrated Analysis of Trials: - OHQ Composite Score: -0.90 unit improvement vs. placebo (p=0.003) in a mixed population including MSA.- Standing Systolic BP: 7.3 mmHg greater increase than placebo (p<0.001) in a mixed population including MSA. In an analysis of MSA patients, droxidopa showed a larger decrease in symptom burden compared to Parkinson's disease patients, though this was not statistically significant due to a greater placebo effect.[8][9][10]
Midodrine Alpha-1 Adrenergic AgonistRandomized Controlled Trial: - Standing Systolic BP: Significant increase of 22 mmHg vs. 3 mmHg with placebo (p<0.001) in a mixed population including MSA.[11]
Fludrocortisone MineralocorticoidSystematic Review: - Evidence for efficacy in MSA is limited and often based on small or observational studies. One study showed a statistically significant improvement in the orthostatic domain of the Composite Autonomic Symptom Scale (COMPASS-OD) compared to non-pharmacological treatment alone (p=0.02).[12][13]

Experimental Protocols

This compound Phase 3 Program (SEQUOIA & REDWOOD)
  • Study Design: The program consisted of two sequential, multicenter, double-blind, placebo-controlled, randomized trials.[3][6]

    • SEQUOIA (Study 0169): A 4-week randomized, placebo-controlled study.[14]

    • REDWOOD (Study 0170): A 22-week study comprising a 16-week open-label period followed by a 6-week randomized withdrawal period.[5][6]

  • Participants: Patients with a diagnosis of MSA and symptomatic nOH.[3][4]

  • Intervention: this compound (10 mg) or placebo, administered orally once daily.[3]

  • Key Outcome Measures: [5][6]

    • Orthostatic Hypotension Questionnaire (OHQ)

    • Orthostatic Hypotension Symptom Assessment (OHSA)

    • Orthostatic Hypotension Daily Activities Scale (OHDAS)

    • Orthostatic standing blood pressure measurements.

CYPRESS Phase 3 Trial (Ongoing)
  • Study Design: A Phase 3, multi-center, randomized withdrawal study. The design includes a screening period, a 12-week open-label period, an 8-week randomized, double-blind withdrawal period, and a long-term extension.[7]

  • Participants: Patients aged 30 and older with a confirmed diagnosis of possible or probable MSA (parkinsonian or cerebellar subtype) who also meet the diagnostic criteria for nOH.[7]

  • Primary Outcome: Change in the Orthostatic Hypotension Symptom Assessment (OHSA) composite score.[7]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound is a selective norepinephrine reuptake inhibitor. By blocking the norepinephrine transporter (NET) on presynaptic sympathetic neurons, it increases the concentration and duration of action of norepinephrine in the synaptic cleft. This leads to enhanced activation of adrenergic receptors on vascular smooth muscle cells, resulting in vasoconstriction and an increase in blood pressure, particularly upon standing.

ampreloxetine_moa cluster_synapse Synaptic Cleft Presynaptic Neuron Presynaptic Neuron NE Norepinephrine (NE) Postsynaptic Cell Postsynaptic Cell NET Norepinephrine Transporter (NET) NE->NET Reuptake AdrenergicReceptor Adrenergic Receptor NE->AdrenergicReceptor Activates This compound This compound This compound->NET Blocks

Caption: this compound blocks norepinephrine reuptake.

REDWOOD Clinical Trial Workflow

The REDWOOD trial followed a randomized withdrawal design to assess the sustained efficacy of this compound.

redwood_workflow start MSA Patients with nOH (from SEQUOIA trial) open_label 16-Week Open-Label Period (All receive this compound) start->open_label randomization Randomization open_label->randomization group_a Continue this compound (6 Weeks) randomization->group_a Group A group_b Switch to Placebo (6 Weeks) randomization->group_b Group B end Primary Efficacy Analysis group_a->end group_b->end

Caption: REDWOOD trial randomized withdrawal design.

Conclusion

This compound shows promise as a treatment for neurogenic orthostatic hypotension in patients with Multiple System Atrophy. Data from the REDWOOD trial's MSA subgroup analysis demonstrate statistically significant improvements in symptoms and standing blood pressure. While a consistent benefit has been reported across both MSA-P and MSA-C subtypes, the public availability of specific quantitative data for each subtype would allow for a more definitive assessment of its efficacy profile. The ongoing CYPRESS trial, which is specifically focused on the MSA population, is expected to provide more conclusive evidence regarding the role of this compound in managing nOH in this challenging condition. Further research, including direct comparative studies with other agents, is warranted to fully elucidate the relative efficacy and safety of this compound in the therapeutic armamentarium for MSA.

References

Assessing the Long-Term Durability of Ampreloxetine's Effects in Neurogenic Orthostatic Hypotension: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the long-term durability of Ampreloxetine, an investigational norepinephrine reuptake inhibitor, for the treatment of symptomatic neurogenic orthostatic hypotension (nOH). Drawing on available clinical trial data, this document compares the performance of this compound with existing therapies and outlines the experimental methodologies underpinning the key findings.

Comparative Efficacy of this compound and Alternatives

The primary goal of nOH treatment is the sustained improvement of symptoms and orthostatic blood pressure. The following tables summarize the long-term efficacy data for this compound in comparison to placebo and another commonly used pressor agent, droxidopa.

Table 1: Long-Term Efficacy of this compound vs. Placebo in nOH
Study Primary Endpoint This compound Result Placebo Result
Study 0170 (REDWOOD) - Overall Population Treatment failure at week 6 of randomized withdrawal40% reduction in odds of treatment failure (OR=0.6, p=0.196)[1]Not Applicable
Study 0170 (REDWOOD) - MSA Subgroup Treatment failure at week 6 of randomized withdrawal72% reduction in odds of treatment failure (OR=0.28)[2]Not Applicable
Phase 2 (NCT02705755) - Open-Label Extension Change in OHSA item 1 (dizziness/lightheadedness) at week 20Consistent improvement > 1 point[3]Not Applicable
Phase 2 (NCT02705755) - Open-Label Extension Change in standing systolic blood pressure at week 20Increased by 10.8 ± 12.1 mmHg from baseline[3]Not Applicable
Study 0170 (REDWOOD) - MSA Subgroup Change in OHSA composite score-1.6 (LS mean difference)[2][4]Not Applicable
Study 0170 (REDWOOD) - MSA Subgroup Change in 3-minute standing systolic blood pressure15.7 mmHg higher than placebo[4]Not Applicable
Table 2: Comparative Overview of this compound and Droxidopa
Feature This compound Droxidopa
Mechanism of Action Selective Norepinephrine Reuptake Inhibitor (NRI)[5][6]Norepinephrine prodrug[7]
Long-Term Efficacy Data Evidence of durable symptom improvement, particularly in MSA patients[8][9]Long-term efficacy has not been well-documented in clinical trials[7]
Effect on Supine Hypertension No signal for worsening of supine hypertension[1][8]Can exacerbate supine hypertension[3]
Key Clinical Trial Finding Sustained improvement in orthostatic blood pressure in MSA patients[10]Statistically significant improvements in OHSA and OHDAS scores relative to placebo[7]

Mechanism of Action: Signaling Pathway

This compound functions as a selective norepinephrine reuptake inhibitor (NRI). By blocking the norepinephrine transporter (NET) in the neuronal synapse, it increases the extracellular concentration of norepinephrine, thereby enhancing noradrenergic signaling. This leads to increased peripheral vasoconstriction upon standing, which helps to mitigate the drop in blood pressure characteristic of nOH.[5][6]

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Vascular Smooth Muscle Cell) NE_Vesicle Norepinephrine (NE) Vesicle NE_Synapse Norepinephrine (NE) NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_Synapse->Adrenergic_Receptor Binding Vasoconstriction Vasoconstriction Adrenergic_Receptor->Vasoconstriction Activation This compound This compound This compound->NET Inhibition

This compound's Mechanism of Action

Key Experimental Protocols

The assessment of this compound's long-term durability has been primarily conducted through a series of clinical trials. The methodologies of the key studies are detailed below.

Study 0170 (REDWOOD - NCT03829657)

This Phase 3, multi-center study was designed to assess the durability of the clinical effect of this compound.[11]

  • Study Design: A 22-week study consisting of a 16-week open-label period followed by a 6-week double-blind, placebo-controlled, randomized withdrawal period.[1][2]

  • Participant Population: Patients with a diagnosis of symptomatic nOH due to Parkinson's disease (PD), pure autonomic failure (PAF), or multiple system atrophy (MSA).[1]

  • Intervention: During the open-label period, all patients received this compound. In the randomized withdrawal period, patients were assigned to either continue this compound or switch to placebo.[2]

  • Primary Endpoint: Treatment failure at week 6 of the randomized withdrawal period, defined as a worsening of both the Orthostatic Hypotension Symptom Assessment Scale (OHSA) question #1 and the Patient Global Impression of Severity (PGI-S) score by 1.0 point.[1]

Screening Screening Open_Label 16-Week Open-Label This compound Treatment Screening->Open_Label Randomization Randomization Open_Label->Randomization Ampreloxetine_Arm 6-Week This compound Randomization->Ampreloxetine_Arm Placebo_Arm 6-Week Placebo Randomization->Placebo_Arm Endpoint Primary Endpoint Assessment: Treatment Failure at Week 6 Ampreloxetine_Arm->Endpoint Placebo_Arm->Endpoint

Study 0170 (REDWOOD) Workflow

Phase 2 Study (NCT02705755)

This multi-center, ascending-dose trial provided initial evidence for the safety and efficacy of this compound.[3][12]

  • Study Design: The study included a dose-titration phase (Part A), a 1-day double-blind, placebo-controlled phase (Part B), and a 20-week open-label extension phase (Part C) followed by a 4-week withdrawal period.[3][12]

  • Participant Population: Patients with symptomatic nOH.[3]

  • Intervention: Ascending doses of this compound (1-20 mg) were evaluated in Part A. Part B compared a single dose of this compound to placebo. In Part C, patients received a stable dose of this compound (median dose 10 mg).[3][12]

  • Key Assessments: Orthostatic Hypotension Symptom Assessment Scale (OHSA), particularly item 1 for dizziness/lightheadedness, and seated/standing blood pressure.[3][12]

Part_A Part A: Dose Titration (1-20 mg this compound) Part_B Part B: 1-Day Double-Blind This compound vs. Placebo Part_A->Part_B Assessments Assessments: OHSA, Blood Pressure Part_A->Assessments Part_C Part C: 20-Week Open-Label Extension (10 mg this compound) Part_B->Part_C Part_B->Assessments Withdrawal 4-Week Withdrawal Part_C->Withdrawal Part_C->Assessments Withdrawal->Assessments

Phase 2 Study (NCT02705755) Workflow

CYPRESS Study (NCT05696717)

This ongoing pivotal Phase 3 study is designed to provide registrational data for this compound in patients with symptomatic nOH due to MSA.[13][14][15]

  • Study Design: A multi-center, randomized withdrawal, and long-term extension study.[13][14] The study includes a screening period, a 12-week open-label period, an 8-week double-blind, placebo-controlled randomized withdrawal period, and a long-term treatment extension.[9][11]

  • Participant Population: Participants with a diagnosis of possible or probable MSA and symptomatic nOH.[14]

  • Primary Endpoint: Change in the Orthostatic Hypotension Symptom Assessment (OHSA) composite score from the randomized-withdrawal baseline to Week 8.[9]

Conclusion

The available data suggests that this compound holds promise for the long-term management of symptomatic nOH, with a particularly notable durable effect in patients with Multiple System Atrophy.[2][8] Clinical studies have demonstrated sustained improvements in both symptoms and orthostatic blood pressure with a favorable safety profile that includes no worsening of supine hypertension.[1][3] The ongoing CYPRESS study will be crucial in further establishing the long-term efficacy and safety of this compound and its potential as a new therapeutic option for this debilitating condition.[9][15]

References

Safety Operating Guide

Navigating the Disposal of Ampreloxetine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Ampreloxetine, a research chemical, necessitates a careful approach due to conflicting safety classifications. While some suppliers classify it as non-hazardous, others indicate significant health and environmental risks, mandating a cautious and compliant disposal strategy. This guide provides essential information to ensure the safe and responsible management of this compound waste in a laboratory setting.

Hazard Classification Overview

Safety Data Sheets (SDS) are the primary source of information regarding a chemical's hazards and handling. However, for this compound, the available SDS present conflicting classifications. This discrepancy requires researchers to adopt a conservative approach, adhering to the more stringent disposal protocols.

Hazard StatementSigma-Aldrich SDS[1]AbMole BioScience SDS[2]
Harmful if swallowedYesNo
Causes serious eye damageYesNo
May cause drowsiness or dizzinessYesNo
May cause damage to organs through prolonged or repeated exposureYesNo
Very toxic to aquatic life with long lasting effectsYesNo
Overall Classification Hazardous Not Hazardous

Given the potential for significant acute and chronic health effects, as well as substantial environmental toxicity, it is prudent to handle and dispose of this compound as a hazardous chemical.

Standard Disposal Procedures for this compound in a Research Setting

The following step-by-step guide outlines the recommended disposal protocol for this compound, aligning with general best practices for laboratory chemical waste management.

1. Waste Collection and Segregation:

  • Container: Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper), in a designated, properly sealed, and clearly labeled waste container.[3][4] It is advisable to use the original container if possible and ensure it is in good condition.[1][5]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and a clear description of the contents (e.g., "this compound in methanol").

  • Incompatible Materials: Do not mix this compound waste with other incompatible waste streams.[1]

2. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Ensure the storage area is well-ventilated.[3]

3. Disposal Request:

  • Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][6][7]

4. Handling of Empty Containers:

  • Due to the classification of "very toxic to aquatic life," empty this compound containers should be managed as hazardous waste.[1] They should be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste.[4][5] After rinsing, the defaced or removed label container can be disposed of according to institutional policies.

Important Considerations:

  • Do Not Dispose Down the Drain: this compound is classified as very toxic to aquatic life, and therefore should never be disposed of down the sink or in any waterway.[6][8]

  • Consult Local Regulations: Always adhere to your local and national regulations for hazardous waste disposal.[1]

  • Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Decision Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_start cluster_assessment Hazard Assessment cluster_protocol Disposal Protocol cluster_final start Generation of This compound Waste assess_sds Consult Safety Data Sheet (SDS) start->assess_sds conflicting_info Conflicting Information Found? (Hazardous vs. Non-Hazardous) assess_sds->conflicting_info treat_hazardous Treat as Hazardous Waste (Precautionary Principle) conflicting_info->treat_hazardous Yes conflicting_info->treat_hazardous No (Best Practice) collect_waste Collect in a Labeled, Sealed Container treat_hazardous->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor for Pickup store_waste->contact_ehs final_disposal Professional Hazardous Waste Disposal contact_ehs->final_disposal

Caption: this compound Disposal Decision Workflow.

This workflow emphasizes a safety-first approach, recommending that in cases of conflicting information, the more stringent disposal protocol for hazardous waste should be followed. This ensures the protection of personnel and the environment.

References

Comprehensive Safety and Handling Protocol for Ampreloxetine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling of Ampreloxetine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to minimize exposure risk.[1][2] The following personal protective equipment should be worn at all times when handling this compound.

Table 1: Personal Protective Equipment for Handling this compound

Protection Type Required PPE Purpose
Eye and Face Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with the compound.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if generating dust or aerosols.Minimizes inhalation of the compound.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

2.1. Safe Handling Protocol

  • Preparation : Before handling, ensure that a designated workspace is clean and uncluttered. All necessary equipment and safety materials should be readily accessible.

  • Weighing and Transfer :

    • Handle this compound in a well-ventilated area or a chemical fume hood to avoid the formation of dust and aerosols.[2]

    • Use appropriate tools (e.g., spatula, weigh paper) to handle the solid compound.

    • Avoid direct contact with skin, eyes, and clothing.[2]

  • Solution Preparation :

    • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • If heating is required, use a controlled heating source such as a water bath or heating block.

  • Post-Handling :

    • Thoroughly clean all equipment and the work area after use.

    • Wash hands thoroughly with soap and water after removing gloves.

2.2. Storage

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from direct sunlight and sources of ignition.[2]

  • Recommended storage temperatures for the pure form are -20°C for up to 3 years or 4°C for up to 2 years.[2]

  • In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[2]

Emergency and First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is essential.

Table 2: First Aid Measures for this compound Exposure

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen or perform cardiopulmonary resuscitation (CPR) if necessary. Seek medical attention.[1][2]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. If irritation persists, seek medical attention.[1][2]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1][2]
Ingestion Wash out the mouth with water. Do NOT induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Accidental Release and Disposal Plan

A clear plan for managing spills and disposing of waste is necessary to prevent environmental contamination and ensure safety.

4.1. Accidental Release Measures

  • Evacuate : Clear the area of all non-essential personnel.

  • Ventilate : Ensure adequate ventilation in the spill area.

  • Contain : For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Clean-up :

    • Wearing full personal protective equipment, carefully scoop or sweep up the spilled material and place it into a suitable, labeled container for disposal.

    • Clean the spill area thoroughly with a suitable decontamination solution (e.g., soap and water, or ethanol).

  • Report : Report the incident to the appropriate laboratory safety personnel.

4.2. Disposal Plan

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Do not dispose of the compound down the drain or in the regular trash unless it has been properly deactivated or is in a sealed container intended for chemical waste pickup.

  • For unused or expired medicine in a non-laboratory setting, follow FDA guidelines which may include mixing the substance with an unappealing material like dirt or cat litter before placing it in a sealed container for trash disposal.[3][4]

Experimental Workflow and Safety Checkpoints

The following diagrams illustrate the standard workflow for handling this compound and the logical steps for safety and emergency response.

Ampreloxetine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Clean Workspace prep_ppe->prep_area weigh Weigh this compound in Ventilated Area prep_area->weigh Proceed to handling dissolve Prepare Solution weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment decontaminate Decontaminate Equipment and Workspace experiment->decontaminate Procedure complete dispose Dispose of Waste Properly decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of this compound.

Emergency_Response_Plan cluster_actions Immediate Actions cluster_assessment Assessment cluster_followup Follow-Up start Accidental Exposure Occurs remove Remove from Exposure Source start->remove first_aid Administer Appropriate First Aid remove->first_aid notify Notify Lab Supervisor/Safety Officer first_aid->notify assess Assess Severity of Exposure notify->assess seek_medical Seek Professional Medical Attention assess->seek_medical document Document Incident seek_medical->document If required review Review and Revise Safety Protocols seek_medical->review If not required document->review

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.